Mct-IN-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H26N2O3 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
(E)-2-cyano-3-[4-(dibutylamino)-2-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H26N2O3/c1-4-6-10-21(11-7-5-2)17-9-8-15(18(13-17)24-3)12-16(14-20)19(22)23/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,22,23)/b16-12+ |
InChIキー |
GDFPRWXAPVVXKC-FOWTUZBSSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Mct-IN-1: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mct-IN-1 is a potent small-molecule inhibitor of the monocarboxylate transporters MCT1 and MCT4, which are key regulators of cellular metabolism in the tumor microenvironment. By disrupting the transport of lactate (B86563), a critical metabolic substrate and signaling molecule, this compound presents a promising therapeutic strategy for a variety of cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, including its impact on metabolic pathways and cellular signaling. The content herein is intended to support further research and drug development efforts targeting cancer metabolism.
Introduction: The Role of Monocarboxylate Transporters in Cancer
Cancer cells are characterized by altered metabolic pathways, most notably a reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect." This metabolic shift results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and a high glycolytic rate. Monocarboxylate transporters (MCTs), particularly MCT1 (SLC16A1) and MCT4 (SLC16A3), are crucial for this lactate transport.[1]
In the tumor microenvironment, a state of "metabolic symbiosis" can exist, where glycolytic cancer cells export lactate via MCT4, and oxidative cancer cells import and utilize this lactate as a fuel source via MCT1. This metabolic interplay supports tumor growth, proliferation, and survival. Furthermore, the exported lactate contributes to an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and immune evasion. The inhibition of MCT1 and MCT4 is therefore a compelling strategy to disrupt these cancer-promoting processes.
This compound: A Dual Inhibitor of MCT1 and MCT4
This compound has been identified as a potent inhibitor of both MCT1 and MCT4.[2][3][4][5][6] This dual inhibitory activity makes it a particularly interesting candidate for cancer therapy, as it can simultaneously target both the uptake and efflux of lactate in the tumor microenvironment.
Quantitative Data
The inhibitory potency of this compound and other selected MCT inhibitors is summarized in the table below.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | MCT1 | 9 | [2][3][4][5][6] |
| MCT4 | 14 | [2][3][4][5][6] | |
| AZD3965 | MCT1 | Ki = 1.6 | [7] |
| AR-C155858 | MCT1, MCT2 | Ki = 2.3 (MCT1), 10 (MCT2) | [3] |
Mechanism of Action of this compound in Cancer Cells
The primary mechanism of action of this compound is the disruption of lactate transport, which leads to a cascade of downstream effects on cancer cell metabolism and signaling.
Disruption of Metabolic Symbiosis
By inhibiting both MCT1 and MCT4, this compound effectively disrupts the metabolic symbiosis between glycolytic and oxidative cancer cells. Inhibition of MCT4 in glycolytic cells leads to intracellular lactate accumulation and a decrease in intracellular pH, which can induce apoptosis.[8][9] Concurrently, inhibition of MCT1 in oxidative cancer cells prevents them from taking up lactate as a fuel source, forcing them to rely on other, potentially less efficient, energy sources.
Induction of Apoptosis and Cell Cycle Arrest
In a study on a mouse oral cancer (MOC1) cell line, treatment with this compound resulted in a decreased tumor cell count, increased apoptosis, and a reduction in the S-phase of the cell cycle.[8][9] This suggests that by disrupting lactate homeostasis, this compound can effectively inhibit cancer cell proliferation and induce programmed cell death.
Endoplasmic Reticulum (ER) Stress
The same study on MOC1 cells revealed an upregulation of endoplasmic reticulum (ER) stress pathways in response to this compound treatment.[8][9] The accumulation of intracellular lactate and subsequent decrease in pH can disrupt protein folding and processing in the ER, leading to the unfolded protein response (UPR) and, if the stress is prolonged or severe, apoptosis.
Upregulation of Glutathione (B108866) Conjugation
Interestingly, this compound treatment was also associated with an upregulation of glutathione conjugation gene sets.[8][9] This may represent a compensatory response by the cancer cells to the increased oxidative stress resulting from metabolic disruption.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of MCT inhibitors like this compound.
Lactate Uptake Assay
This assay measures the ability of a compound to inhibit the transport of radiolabeled lactate into cells expressing the target MCT.
-
Cell Culture: Culture cells expressing MCT1 or MCT4 (e.g., RBE4 cells for MCT1) in appropriate media to confluency in 24-well plates.
-
Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 6.0) containing 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM CaCl2, 25 mM HEPES, and 5.6 mM glucose.
-
Inhibitor Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with varying concentrations of this compound in KRH buffer for 10 minutes at 37°C.
-
Lactate Uptake: Add KRH buffer containing [14C]-L-lactate (e.g., 0.1 µCi/mL) and a final concentration of unlabeled L-lactate (e.g., 10 µM) to each well and incubate for 2 minutes at 37°C.
-
Termination of Uptake: Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 N NaOH and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for MCT Expression and Signaling Proteins
This technique is used to measure the levels of specific proteins in cell lysates.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against MCT1, MCT4, or signaling proteins of interest (e.g., markers of ER stress like CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Conclusion and Future Directions
This compound is a potent dual inhibitor of MCT1 and MCT4 that demonstrates significant anti-cancer activity in preclinical models. Its mechanism of action is centered on the disruption of lactate transport, leading to metabolic crisis, ER stress, and ultimately, apoptosis in cancer cells. The initial characterization of this compound is promising, but further in-depth studies are required to fully elucidate its effects on various signaling pathways and to evaluate its efficacy and safety in in vivo models. The development of this compound and similar MCT inhibitors represents a promising avenue for the development of novel cancer therapies that exploit the metabolic vulnerabilities of tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monocarboxylate transporter — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Selectivity Profile of Monocarboxylate Transporter Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profiles of inhibitors targeting Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 4 (MCT4). As the specific inhibitor "Mct-IN-1" is not prominently documented in the scientific literature, this guide will focus on well-characterized MCT inhibitors to illustrate the principles of selectivity for MCT1 versus MCT4. The data and methodologies presented herein are synthesized from publicly available research to serve as a comprehensive resource for professionals in the field of drug discovery and metabolic research.
Introduction to MCT1 and MCT4
Monocarboxylate transporters are critical players in cellular metabolism, primarily responsible for the transport of lactate (B86563), pyruvate, and ketone bodies across the plasma membrane.[1] MCT1 and MCT4 are the most extensively studied isoforms in the context of cancer metabolism.
-
MCT1 (SLC16A1) is ubiquitously expressed and exhibits a high affinity for lactate. It is involved in both the import and export of monocarboxylates, playing a key role in the metabolic symbiosis between glycolytic and oxidative cancer cells.[2][3]
-
MCT4 (SLC16A3) has a lower affinity for lactate and is predominantly expressed in highly glycolytic tissues.[3] Its expression is often induced by hypoxia, and it is primarily responsible for lactate efflux, thereby preventing intracellular acidification in cancer cells undergoing aerobic glycolysis (the Warburg effect).[4]
The distinct roles and expression patterns of MCT1 and MCT4 make them attractive targets for cancer therapy. However, the development of selective inhibitors is crucial to minimize off-target effects and to effectively target specific metabolic vulnerabilities of tumors.
Quantitative Selectivity Profiles of Key MCT Inhibitors
The selectivity of an inhibitor for MCT1 versus MCT4 is a critical determinant of its therapeutic potential. The following tables summarize the quantitative data (IC50 and Ki values) for several well-documented MCT inhibitors.
| Inhibitor | Target(s) | IC50 (MCT1) | IC50 (MCT4) | Ki (MCT1) | Ki (MCT2) | Reference |
| AZD3965 | MCT1/MCT2 | 5.12 nM (lactate efflux) | No inhibition at 10 µM | 1.6 nM | 20.0 nM | [5][6][7] |
| VB124 | MCT4 | 24 µM (lactate export) | 8.6 nM (lactate import), 19 nM (lactate export) | - | - | [8] |
| Syrosingopine | MCT1/MCT4 | 2500 nM | 40 nM | - | - | [4][9] |
| AR-C155858 | MCT1/MCT2 | ~1-2 µM (mammosphere formation) | Inactive | 2.3 nM | >10 nM | [10][11][12] |
Table 1: Inhibitor Potency and Selectivity for MCT1 vs. MCT4
Experimental Protocols for Determining Inhibitor Selectivity
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. The following sections detail the common methodologies used in the characterization of MCT inhibitors.
Lactate Transport Assays
These assays directly measure the inhibition of MCT-mediated lactate transport.
-
Objective: To quantify the inhibitory effect of a compound on the uptake or efflux of radiolabeled lactate in cells expressing the target MCT isoform.
-
Materials:
-
Cell lines engineered to express high levels of either MCT1 or MCT4.
-
Radiolabeled L-lactate (e.g., [14C]L-lactate).
-
Test inhibitor at various concentrations.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid and counter.
-
-
Protocol for Lactate Uptake Inhibition:
-
Seed cells expressing the target MCT isoform in a multi-well plate and culture to confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test inhibitor for a defined period.
-
Initiate the uptake reaction by adding assay buffer containing a fixed concentration of radiolabeled L-lactate.
-
After a short incubation period, terminate the transport by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the data to the protein concentration in each well.
-
Plot the percentage of lactate uptake inhibition against the inhibitor concentration to determine the IC50 value.[13]
-
Cell Viability and Proliferation Assays
These assays assess the downstream functional consequences of MCT inhibition.
-
Objective: To determine the effect of MCT inhibition on the growth and viability of cancer cells that are dependent on MCT function.
-
Materials:
-
Cancer cell lines with well-characterized MCT1 and/or MCT4 expression.
-
Test inhibitor at various concentrations.
-
Cell culture medium and supplements.
-
Reagents for viability assays (e.g., MTT, CellTiter-Glo).
-
Plate reader.
-
-
Protocol (MTT Assay):
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the IC50.[14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MCT1 and MCT4, as well as a typical experimental workflow for inhibitor characterization.
Caption: Metabolic symbiosis between glycolytic and oxidative cancer cells, highlighting the roles of MCT1 and MCT4 and the points of intervention for selective inhibitors.
References
- 1. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Mct-IN-1: A Technical Guide to its Role in Blocking Lactate Transport
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mct-IN-1, a potent dual inhibitor of Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 4 (MCT4). By elucidating its mechanism of action, detailing its effects on cancer cells, and providing comprehensive experimental protocols, this document serves as a critical resource for professionals engaged in metabolic research and the development of novel cancer therapeutics.
Introduction to this compound and Lactate (B86563) Transport Inhibition
Monocarboxylate transporters are crucial players in cellular metabolism, facilitating the transport of lactate and other monocarboxylates across the plasma membrane.[1] In the context of oncology, cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This results in the production of large amounts of lactate, which must be exported to maintain intracellular pH and support high glycolytic rates. MCT1 and MCT4 are the primary transporters responsible for this lactate efflux in many cancers, and their overexpression has been linked to poor prognosis.
This compound has been identified as a potent and selective dual inhibitor of both MCT1 and MCT4. Its ability to simultaneously block these two key lactate transporters makes it a valuable tool for studying the metabolic vulnerabilities of cancer cells and a promising candidate for therapeutic development.
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound in inhibiting its target transporters has been quantified through in vitro assays. The following table summarizes the key inhibitory concentrations.
| Transporter | IC50 Value |
| MCT1 | 9 nM |
| MCT4 | 14 nM |
Table 1: Inhibitory potency (IC50) of this compound against human MCT1 and MCT4.[2]
Mechanism of Action and Cellular Effects
By inhibiting MCT1 and MCT4, this compound effectively blocks the efflux of lactate from cancer cells. This leads to a cascade of intracellular events, as characterized in studies using the Mouse Oral Cancer (MOC1) cell line.[1][3]
Induction of Apoptosis and Cell Cycle Arrest
Treatment of MOC1 cells with this compound leads to a significant increase in apoptosis (programmed cell death) and a reduction in the S-phase of the cell cycle, indicating an inhibition of DNA replication and cell proliferation.[1][3]
Upregulation of Endoplasmic Reticulum (ER) Stress
Gene set enrichment analysis of this compound-treated MOC1 cells revealed an upregulation of the endoplasmic reticulum (ER) stress response.[1][3] The accumulation of intracellular lactate and the resulting decrease in pH can disrupt protein folding and processing within the ER, triggering the unfolded protein response (UPR). Prolonged ER stress is a known inducer of apoptosis.
Compensatory Upregulation of Glutathione (B108866) Conjugation
Interestingly, a compensatory response observed in this compound-treated cells is the upregulation of the glutathione conjugation pathway.[1][3] This suggests that the cells attempt to mitigate the cytotoxic effects of this compound and the resulting intracellular stress by enhancing detoxification mechanisms.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis via ER stress.
Experimental Workflow for Characterizing this compound
The diagram below outlines a typical experimental workflow for characterizing the effects of this compound on a cancer cell line.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound.
Intracellular Lactate Measurement (Lactate-Glo™ Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Cancer cell line (e.g., MOC1)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lactate-Glo™ Assay kit (Promega)
-
96-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 6, 12, 24 hours).
-
Sample Preparation:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Lyse the cells according to the Lactate-Glo™ Assay protocol, typically by adding a cell lysis solution provided in the kit.
-
-
Lactate Detection:
-
Prepare the Lactate Detection Reagent as per the manufacturer's instructions.
-
Add the Lactate Detection Reagent to each well containing the cell lysate.
-
Incubate at room temperature for the recommended time (usually 60 minutes) to allow for the enzymatic reactions to proceed.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the lactate concentration.
-
Data Analysis: Normalize the luminescence signal to the cell number or protein concentration to determine the intracellular lactate levels.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol describes the use of flow cytometry to quantify apoptosis.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Centrifuge the cell suspension and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use appropriate compensation settings for the fluorochromes used.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
RNA Sequencing and Analysis
This protocol provides a general workflow for analyzing the transcriptomic changes induced by this compound.
Materials:
-
This compound treated and control cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit, following the manufacturer's instructions.
-
Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on an NGS platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression: Identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to controls.
-
Gene Set Enrichment Analysis (GSEA): Determine which biological pathways (e.g., ER stress, glutathione metabolism) are significantly enriched in the list of differentially expressed genes.
-
Conclusion
This compound is a powerful research tool for dissecting the metabolic dependencies of cancer cells on lactate transport. Its dual inhibition of MCT1 and MCT4 provides a robust method to study the consequences of lactate accumulation, including the induction of ER stress and apoptosis. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the therapeutic potential of MCT inhibition in oncology. As our understanding of cancer metabolism continues to grow, molecules like this compound will be instrumental in developing novel and effective anti-cancer strategies.
References
Understanding the Pharmacokinetics of Monocarboxylate Transporter Inhibitors: A Technical Guide
Disclaimer: As of December 2025, publicly available information on the specific pharmacokinetics of Mct-IN-1 , a potent inhibitor of Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 4 (MCT4) with IC50 values of 9 nM and 14 nM respectively, is limited.[1] To fulfill the request for an in-depth technical guide, this document will provide a comprehensive overview of the pharmacokinetics of a well-characterized and clinically evaluated MCT1 inhibitor, AZD3965 , as a representative example. The principles, experimental methodologies, and data presentation formats are broadly applicable to the study of other MCT inhibitors like this compound.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the pharmacokinetic profile, experimental protocols, and relevant biological pathways associated with MCT1 inhibition.
Introduction to Monocarboxylate Transporters and Their Inhibition
Monocarboxylate transporters (MCTs) are crucial membrane proteins that facilitate the transport of monocarboxylates, such as lactate (B86563) and pyruvate, across cell membranes.[2][3] In the context of cancer, many tumor cells exhibit high rates of glycolysis, leading to the production and efflux of large amounts of lactate. This process is primarily mediated by MCT1 and MCT4, which help maintain the metabolic symbiosis within the tumor microenvironment and contribute to tumor progression and immune evasion.[2][4]
Inhibition of MCT1, and dually MCT1/MCT4, presents a promising therapeutic strategy to disrupt tumor metabolism by causing intracellular lactate accumulation and a subsequent decrease in intracellular pH, leading to cell death.[2][4] AZD3965 is a potent and selective inhibitor of MCT1 with a Ki of 1.6 nM and has been investigated in clinical trials for advanced cancers.[2][5][6]
Quantitative Pharmacokinetic Data of AZD3965 in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of AZD3965 in female BALB/c mice, providing a quantitative overview of its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Table 1: Pharmacokinetic Parameters of AZD3965 Following Intravenous (IV) Administration in Mice [2]
| Dose (mg/kg) | Cmax (μg/mL) | AUC (μg*h/mL) | Half-life (t½) (h) | Clearance (mL/h/kg) | Volume of Distribution (Vd) (L/kg) |
| 10 | 4.6 ± 1.1 | 14.8 ± 2.1 | 3.9 ± 0.6 | 675.7 ± 96.1 | 3.8 ± 0.4 |
| 50 | 38.6 ± 7.2 | 165.3 ± 23.5 | 5.8 ± 0.9 | 302.5 ± 43.1 | 2.5 ± 0.3 |
| 100 | 102.1 ± 15.3 | 543.2 ± 81.5 | 7.2 ± 1.1 | 184.1 ± 27.6 | 1.9 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of AZD3965 Following Oral (PO) Administration in Mice [2]
| Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (μg*h/mL) | Half-life (t½) (h) | Bioavailability (F) |
| 100 | 47.1 ± 26.8 | 0.33 | 449.3 ± 134.8 | 6.5 ± 1.0 | 82.7% |
Data are presented as mean ± standard deviation.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the protocols used in the preclinical evaluation of AZD3965.
Animal Models
-
Species: Female BALB/c mice were utilized for the pharmacokinetic studies.[2]
-
Housing: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.
-
Acclimatization: Mice were allowed to acclimatize for a specific period before the commencement of the experiments.
Dosing and Administration
-
Intravenous (IV) Administration: AZD3965 was administered via tail vein injection at doses of 10, 50, and 100 mg/kg.[2] The formulation was prepared in a suitable vehicle.
-
Oral (PO) Administration: A dose of 100 mg/kg was administered by oral gavage.[2]
Sample Collection and Analysis
-
Blood Sampling: Blood samples were collected at predetermined time points post-administration from the retro-orbital sinus or other appropriate sites into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.[5][6]
-
Bioanalytical Method: Plasma concentrations of AZD3965 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][5][6]
Pharmacokinetic Analysis
-
Non-compartmental Analysis (NCA): Key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution were calculated using non-compartmental analysis with software like WinNonlin™.[2][5][6]
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental designs are essential for a clear understanding of the drug's mechanism and the scientific process.
Mechanism of Action of MCT1 Inhibition
The following diagram illustrates the proposed mechanism of action for an MCT1 inhibitor like AZD3965 in a highly glycolytic cancer cell.
Experimental Workflow for Preclinical Pharmacokinetic Study
This diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study of a novel compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacokinetics of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Mice: Potential Enterohepatic Circulation and Target-Mediated Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 4. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
MCT-IN-1 and Its Impact on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit profound metabolic reprogramming, often characterized by a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift necessitates the efficient export of lactate (B86563) to maintain intracellular pH and sustain high glycolytic rates. Monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, are key players in this process, making them attractive targets for anti-cancer therapies. This technical guide provides an in-depth analysis of MCT-IN-1, a potent inhibitor of both MCT1 and MCT4, and its impact on cancer cell metabolism. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing its effects, and visualize the implicated signaling pathways and experimental workflows. While specific data for this compound is emerging, this guide will also leverage data from the well-characterized MCT1 inhibitor AZD3965 to provide a comprehensive overview of the metabolic consequences of MCT inhibition in cancer cells.
Introduction to MCTs and their Role in Cancer Metabolism
Cancer cells undergo a fundamental shift in their energy metabolism to support rapid proliferation and survival. A key feature of this altered metabolism is the increased uptake of glucose and its conversion to lactate, even in the presence of oxygen. This process, termed aerobic glycolysis or the "Warburg effect," is less efficient in terms of ATP production per mole of glucose compared to oxidative phosphorylation, but it provides a rapid means of generating ATP and essential biosynthetic precursors.
The high rate of glycolysis leads to a significant production of lactic acid, which must be efficiently removed from the cell to prevent intracellular acidification and feedback inhibition of glycolytic enzymes. This is where monocarboxylate transporters (MCTs) play a crucial role. MCTs are a family of proton-linked transmembrane proteins that facilitate the transport of monocarboxylates, such as lactate, pyruvate (B1213749), and ketone bodies, across the plasma membrane.
In the context of cancer, MCT1 (encoded by the SLC16A1 gene) and MCT4 (encoded by the SLC16A3 gene) are of particular interest. MCT1 is widely expressed in various tissues and can mediate both the import and export of lactate, depending on the concentration gradients of lactate and protons. MCT4, on the other hand, is predominantly found in highly glycolytic tissues and is primarily involved in lactate export. The expression of both MCT1 and MCT4 is often upregulated in various cancers, and their elevated levels are frequently associated with poor prognosis, tumor progression, and metastasis.[1][2]
The dependence of glycolytic cancer cells on MCTs for lactate efflux presents a therapeutic vulnerability. Inhibition of MCTs can lead to intracellular lactate accumulation, a drop in intracellular pH, disruption of glycolysis, and ultimately, cancer cell death. This has spurred the development of small molecule inhibitors targeting these transporters.
This compound: A Dual Inhibitor of MCT1 and MCT4
This compound is a potent and selective small molecule inhibitor of both MCT1 and MCT4. Its dual inhibitory activity makes it a compelling candidate for targeting a broader range of tumors that may express one or both of these transporters.
Quantitative Data on this compound and Other MCT Inhibitors
The following table summarizes the key quantitative data for this compound and the well-characterized MCT1 inhibitor, AZD3965. This data is crucial for designing and interpreting experiments aimed at understanding the impact of these inhibitors on cancer cell metabolism.
| Inhibitor | Target(s) | IC50 / Ki | Effect on Intracellular Lactate | Effect on Lactate Efflux | Effect on Cell Proliferation | Reference |
| This compound | MCT1, MCT4 | IC50: 9 nM (MCT1), 14 nM (MCT4) | Data not available | Data not available | Data not available | Selleck Chemicals |
| AZD3965 | MCT1 (selective) | Ki: 1.6 nM | Increased | Decreased | Inhibition in MCT1-dependent cells | [3] |
Impact of MCT Inhibition on Cancer Cell Metabolism
The inhibition of MCT1 and MCT4 by compounds like this compound has profound effects on the metabolic landscape of cancer cells. By blocking lactate transport, these inhibitors trigger a cascade of events that can disrupt cellular homeostasis and impair tumor growth.
Disruption of Lactate Homeostasis and Intracellular pH
The primary and most immediate consequence of MCT inhibition is the blockade of lactate efflux. This leads to the accumulation of lactate inside the cancer cell, resulting in a decrease in intracellular pH (pHi). This intracellular acidification can have several detrimental effects, including the inhibition of key glycolytic enzymes, such as phosphofructokinase-1 (PFK1), and the induction of apoptosis.[2]
Alterations in Glycolysis and Oxidative Phosphorylation
The impact of MCT inhibition on the central carbon metabolism of cancer cells is complex and can be context-dependent.
-
Inhibition of Glycolysis: The accumulation of intracellular lactate and the resulting decrease in pHi can lead to feedback inhibition of glycolysis. Studies with MCT1 inhibitors have shown a decrease in glucose uptake and lactate production in some cancer cell lines.[3]
-
Shift towards Oxidative Phosphorylation: In some instances, blocking lactate export can force cancer cells to rely more on oxidative phosphorylation for their energy needs. This is supported by findings that show an increase in the levels of TCA cycle-related metabolites and enhanced mitochondrial metabolism upon treatment with MCT1 inhibitors.[3] However, other studies suggest that MCT1 inhibition can impair oxidative metabolism by disrupting pyruvate export.[4]
The ultimate metabolic fate of a cancer cell upon MCT inhibition likely depends on its intrinsic metabolic wiring, including its reliance on glycolysis versus oxidative phosphorylation and the expression levels of other metabolic enzymes and transporters.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell metabolism.
Lactate Transport Assay
This assay measures the ability of a compound to inhibit the transport of lactate into or out of cancer cells.
Principle: The rate of lactate transport is determined by measuring the change in intracellular or extracellular lactate concentration over time in the presence or absence of the inhibitor.
Protocol:
-
Cell Culture: Plate cancer cells of interest in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Lactate Measurement:
-
Extracellular Lactate: Collect the cell culture medium at different time points.
-
Intracellular Lactate: Lyse the cells and collect the cell lysates.
-
-
Quantification: Measure the lactate concentration in the collected samples using a commercially available lactate assay kit (e.g., colorimetric or fluorometric).[5][6][7][8][9]
-
Data Analysis: Calculate the rate of lactate transport and determine the IC50 value of the inhibitor.
Seahorse XF Extracellular Flux Analysis
The Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in cells: mitochondrial respiration (oxidative phosphorylation) and glycolysis. This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.
Principle: The Seahorse XF Analyzer creates a transient microchamber to measure changes in oxygen and proton concentrations in the media surrounding the cells. By sequentially injecting metabolic modulators, one can dissect different parameters of mitochondrial and glycolytic function.
Protocol (Mito Stress Test): [10][11]
-
Cell Seeding: Seed cancer cells in a Seahorse XF culture plate at an optimized density.
-
Inhibitor Pre-treatment: Treat the cells with this compound or vehicle for the desired duration.
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) just before the assay.
-
Seahorse Assay:
-
Establish a baseline OCR and ECAR measurement.
-
Sequentially inject the following mitochondrial inhibitors:
-
Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, such as MCT1, MCT4, and key metabolic enzymes, in cancer cells treated with this compound.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Cell Lysis: Lyse the treated and control cancer cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-MCT1, anti-MCT4), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.
References
- 1. The role of MCT1 in tumor progression and targeted therapy: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prognostic Value of Monocarboxylate Transporter 1 Overexpression in Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCT1 modulates cancer cell pyruvate export and growth of tumors that co-express MCT1 and MCT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. abcam.com [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
On-Target Effects of Mct-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mct-IN-1 is a potent small-molecule inhibitor targeting monocarboxylate transporters (MCTs), crucial players in cellular metabolism, particularly in the context of cancer. This technical guide provides a comprehensive overview of the on-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. This compound demonstrates a dual inhibitory action against MCT1 and MCT4, transporters responsible for the flux of lactate (B86563) and other monocarboxylates across the plasma membrane. By disrupting this transport, this compound offers a promising avenue for therapeutic intervention in diseases characterized by metabolic dysregulation, such as cancer. Recent research has highlighted its role in inducing apoptosis and compensatory upregulation of glutathione (B108866) conjugation gene sets in MOC1 cell lines.[1]
Quantitative Data
The inhibitory potency of this compound against its primary targets, MCT1 and MCT4, has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the transporter by 50%, are summarized below.
| Target | IC50 Value |
| Monocarboxylate Transporter 1 (MCT1) | 9 nM |
| Monocarboxylate Transporter 4 (MCT4) | 14 nM |
These values indicate that this compound is a highly potent inhibitor of both MCT1 and MCT4.
Mechanism of Action: Signaling Pathway
This compound exerts its on-target effects by directly inhibiting the function of MCT1 and MCT4. These transporters are pivotal for maintaining the metabolic homeostasis of highly glycolytic cells, such as many cancer cells. By exporting lactate, a byproduct of glycolysis, cancer cells can maintain a high glycolytic rate and avoid intracellular acidification. This compound disrupts this process, leading to intracellular lactate accumulation and a subsequent cascade of events that can inhibit cancer cell proliferation and survival.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the on-target effects of MCT inhibitors like this compound. Please note that the specific protocols for the initial characterization of this compound are not publicly available; these represent standardized methodologies.
Lactate Transport Assay (IC50 Determination)
This assay measures the uptake of radio-labeled lactate into cells expressing the target MCTs in the presence of varying concentrations of the inhibitor.
Materials:
-
Cancer cell line overexpressing MCT1 or MCT4 (e.g., HeLa, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
[¹⁴C]-Lactate (radio-labeled lactate)
-
This compound stock solution (in DMSO)
-
Scintillation fluid
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to achieve a range of final concentrations. Include a vehicle control (DMSO).
-
Pre-incubation: Wash the cells with PBS and pre-incubate with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Lactate Uptake: Add the [¹⁴C]-Lactate solution to each well and incubate for a defined period (e.g., 2 minutes) to measure the initial rate of transport.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of lactate uptake inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing an MCT inhibitor like this compound.
References
Mct-IN-1: A Technical Overview of a Novel Dual Inhibitor of Monocarboxylate Transporters 1 and 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mct-IN-1, also identified as compound 2, is a potent, dual inhibitor of monocarboxylate transporter 1 (MCT1) and monocarboxylate transporter 4 (MCT4).[1][2][3][4] These transporters are critical for the transport of lactate (B86563) and other monocarboxylates across the cell membrane and are overexpressed in a variety of cancers, playing a crucial role in tumor metabolism and survival.[1] The inhibition of MCT1 and MCT4 presents a promising therapeutic strategy for targeting glycolytic tumors. This document provides a technical summary of the initial characterization of this compound based on publicly available data.
Quantitative Data Summary
The primary quantitative data available for this compound pertains to its inhibitory potency against its targets, MCT1 and MCT4.
| Target | IC50 Value |
| MCT1 | 9 nM |
| MCT4 | 14 nM |
| Table 1: In vitro inhibitory potency of this compound against human MCT1 and MCT4.[1][2][3][4] |
Initial Characterization in a Preclinical Cancer Model
The first characterization of this compound was reported in a study utilizing the Mouse Oral Cancer (MOC1) cell line.[5][6] The findings from this initial research are summarized below.
Experimental Workflow
The study employed a series of in vitro assays to characterize the effects of this compound on MOC1 cells. The general workflow is depicted in the following diagram.
Key Experimental Findings
Treatment of MOC1 cells with this compound resulted in significant anti-cancer effects. The key quantitative and qualitative findings are presented in the tables below.
| Parameter | Observation | p-value |
| Tumor Cell Count | Decreased | <0.01 |
| Apoptosis | Increased | <0.01 |
| S-Phase of Cell Cycle | Reduced | <0.01 |
| Table 2: Effects of this compound on MOC1 cell phenotype.[5][6] |
| Pathway/Gene Set | Regulation | NES | FDR |
| Endoplasmic Reticulum (ER) Stress | Upregulated | 1.79 | 0.012 |
| Glutathione Conjugation | Upregulated | 1.75 | 0.016 |
| Table 3: Gene set enrichment analysis (GSEA) of MOC1 cells treated with this compound.[5][6] |
Proposed Mechanism of Action
Based on the initial characterization, a proposed mechanism of action for this compound in cancer cells can be visualized. The dual inhibition of MCT1 and MCT4 leads to intracellular lactate accumulation, which in turn induces cellular stress and apoptosis.
Experimental Protocols
Detailed experimental protocols for the discovery and initial synthesis of this compound are not yet publicly available. The following are generalized methodologies based on the characterization study by Mastrolonardo et al.[5][6]
Cell Culture:
-
Mouse Oral Cancer (MOC1) cells were cultured under standard conditions.
Treatment:
-
MOC1 cells were treated with this compound at a specified concentration and for a defined period. A vehicle-treated group served as the control.
Flow Cytometry:
-
Apoptosis was assessed by staining with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) followed by analysis on a flow cytometer.
-
Cell cycle analysis was performed by fixing the cells, staining with a DNA-intercalating dye (e.g., Propidium Iodide), and analyzing the DNA content distribution using flow cytometry.
Bulk RNA Sequencing:
-
Total RNA was extracted from this compound-treated and untreated MOC1 cells.
-
RNA sequencing libraries were prepared and sequenced.
-
The resulting sequencing data was analyzed for differential gene expression.
Bioinformatic Analysis:
-
Gene Set Enrichment Analysis (GSEA): This was used to identify pathways and gene sets that were significantly enriched in the this compound-treated cells compared to the control.
-
STRING Database Analysis: The leading-edge genes from the enriched sets were analyzed using the STRING database to identify protein-protein interaction networks.
Conclusion and Future Directions
This compound is a potent dual inhibitor of MCT1 and MCT4 that has demonstrated anti-cancer activity in a preclinical model of oral cancer. The initial characterization suggests that its mechanism of action involves the induction of ER stress and apoptosis. Further research is needed to fully elucidate its therapeutic potential, including in vivo efficacy studies and a more detailed investigation into its mechanism of action. The discovery and synthesis of this compound, along with structure-activity relationship studies, will be critical for its further development as a potential therapeutic agent.
References
- 1. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Management college in Hyderabad | Business School in Hyderabad | Narsee Monjee Institute in Hyderabad |NMIMSHyderabad [hyderabad.nmims.edu]
- 4. Sachin Puri M.S ( Pharm), Ph.D - Google Scholar [scholar.google.com]
- 5. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Agents with Designed Combination Chemotherapy Potential: Synthesis and Evaluation of Substituted Pyrimido[4,5-b]indoles as Receptor Tyrosine Kinase and Thymidylate Synthase Inhibitors and as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mct-IN-1: A Representative Monocarboxylate Transporter 1 (MCT1) Inhibitor
For Research Use Only.
Introduction
Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-linked transmembrane protein responsible for the transport of monocarboxylates, such as lactate (B86563) and pyruvate, across the plasma membrane. In many cancer cells, aerobic glycolysis (the Warburg effect) leads to increased production and efflux of lactate to maintain intracellular pH and a high glycolytic rate. MCT1 is a key facilitator of this lactate transport and is often overexpressed in various tumors, contributing to metabolic symbiosis within the tumor microenvironment. The inhibition of MCT1 is a promising therapeutic strategy to disrupt cancer cell metabolism, leading to intracellular acidification, inhibition of glycolysis, and ultimately, reduced tumor growth.
Mct-IN-1 is a representative potent and selective small-molecule inhibitor of MCT1. These application notes provide detailed protocols for the in vitro characterization of this compound and other MCT1 inhibitors (e.g., AZD3965, AR-C155858), focusing on their effects on cell viability, lactate transport, and key signaling pathways.
Mechanism of Action
This compound selectively binds to MCT1, blocking the transport of lactate and other monocarboxylates. In glycolytic cancer cells that rely on MCT1 for lactate efflux, this inhibition leads to an accumulation of intracellular lactate and a decrease in extracellular lactate. The resulting intracellular acidosis can disrupt metabolic processes and induce cell death. Furthermore, by altering the metabolic landscape, MCT1 inhibition can impact cellular signaling pathways that are sensitive to metabolic stress, such as the PI3K/Akt/mTOR pathway.
Signaling Pathway Diagram
Caption: this compound inhibits MCT1, leading to intracellular lactate accumulation and subsequent metabolic stress, which can modulate signaling pathways like PI3K/Akt and inhibit cell growth.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative MCT1 inhibitors from published studies.
| Compound | Assay Type | Cell Line | IC50 / Ki | Reference |
| AZD3965 | Cell Growth Inhibition | 4T1 | 22.2 ± 4.57 nM | [1] |
| L-Lactate Uptake | 4T1 | ~20 nM | [1] | |
| MCT1 Binding Affinity | - | 1.6 nM (Ki) | [2] | |
| AR-C155858 | L-Lactate Transport | Rat Erythrocytes | 2.3 ± 1.4 nM (Ki) | [3] |
| MCT1 Inhibition | Xenopus oocytes | Potent | [3] | |
| MCT2 Inhibition | Xenopus oocytes | Potent | [3] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for in vitro characterization of this compound.
Protocol 1: Cell Viability Assay (WST-1 Assay)
This protocol determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
MCT1-expressing cancer cell line (e.g., 4T1, Raji)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
WST-1 reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO2.[1]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log concentration of this compound to calculate the IC50 value.
Protocol 2: Lactate Transport Assay (Radiolabeled Lactate Uptake)
This protocol measures the direct inhibitory effect of this compound on MCT1-mediated lactate transport.
Materials:
-
MCT1-expressing cells (e.g., 4T1, or Xenopus oocytes expressing MCT1)
-
This compound
-
L-[14C]lactate
-
Uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl2, 1 mM CaCl2, 20 mM MES, pH 6.0)[4][5]
-
Wash buffer (ice-cold PBS)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture cells to confluency in appropriate plates (e.g., 24-well plates).
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control in uptake buffer for a specified time (e.g., 5-45 minutes) at room temperature.[4]
-
Lactate Uptake: Initiate the uptake by adding uptake buffer containing L-[14C]lactate (e.g., 0.5 mM) and the corresponding concentration of this compound.[4]
-
Incubation: Incubate for a short period (e.g., 2.5 minutes) to measure the initial rate of transport.[3][4]
-
Stopping the Reaction: Terminate the uptake by rapidly washing the cells three times with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Measurement: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the lysate from parallel wells to normalize the radioactivity counts.
-
Data Analysis: Calculate the rate of lactate uptake (e.g., in pmol/mg protein/min) and determine the inhibitory effect of this compound.
Protocol 3: Western Blot Analysis for p-Akt (Ser473) and Total Akt
This protocol assesses the impact of this compound on the PI3K/Akt signaling pathway.
Materials:
-
MCT1-expressing cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points. b. Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes. c. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: a. Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-p-Akt (Ser473) antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Signal Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: a. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Lactate Transport Inhibition by AZD3965 in Muscle-Invasive Urothelial Bladder Cancer [mdpi.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Mct-IN-1 (MCT1 Inhibitor) in a Xenograft Mouse Model
For research, scientific, and drug development professionals.
Introduction
Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a key protein involved in the transport of monocarboxylates, such as lactate (B86563) and pyruvate, across the plasma membrane. In the tumor microenvironment, MCT1 plays a crucial role in metabolic symbiosis, where glycolytic cancer cells export lactate, which is then taken up by oxidative cancer cells as a fuel source. This metabolic flexibility contributes to tumor growth, proliferation, and resistance to therapy. Inhibition of MCT1 is therefore a promising therapeutic strategy to disrupt tumor metabolism and suppress cancer progression.
Mct-IN-1 is a potent and selective inhibitor of MCT1. These application notes provide a comprehensive guide for its use in a xenograft mouse model, a critical preclinical step in evaluating its anti-cancer efficacy. The following protocols and data are based on studies utilizing the well-characterized MCT1 inhibitor, AZD3965, which serves as a surrogate for this compound in this document.
Data Presentation
Table 1: In Vivo Efficacy of the MCT1 Inhibitor AZD3965 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| Burkitt's Lymphoma | Raji | AZD3965 | 100 mg/kg, oral gavage, twice daily | 85% | [1] |
| Small Cell Lung Cancer | COR-L103 | AZD3965 | 100 mg/kg, oral gavage, twice daily for 21 days | Significant reduction in tumor growth | [2][3] |
| Diffuse Large B-cell Lymphoma | Raji | AZD3965 in combination with doxorubicin | 50 mg/kg, oral gavage, twice daily (AZD3965); 3 mg/kg, once weekly (doxorubicin) | 81% | [1] |
Table 2: Pharmacodynamic Effects of AZD3965 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Dosage and Schedule | Change in Intratumor Lactate | Reference |
| Burkitt's Lymphoma | Raji | AZD3965 | 100 mg/kg, single oral dose | Time-dependent increase | [1] |
| Small Cell Lung Cancer | COR-L103 | AZD3965 | 100 mg/kg, oral gavage, twice daily for 21 days | Significant increase | [2][3] |
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to generate a xenograft model.
Materials:
-
Cancer cell line of interest (e.g., Raji for Burkitt's lymphoma)
-
Immunodeficient mice (e.g., SCID or NOD/SCID, 6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
-
Preparation of Cell Inoculum:
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100-200 µL).
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate and growth. Keep the mixture on ice to prevent solidification.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Subcutaneously inject the cell suspension into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound (AZD3965) Formulation and Administration
Materials:
-
This compound (AZD3965) powder
-
Vehicle components: For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.
-
Oral gavage needles
Procedure:
-
Formulation Preparation:
-
Prepare the vehicle solution by mixing the components in the specified ratios.
-
Dissolve the this compound (AZD3965) powder in the vehicle to the desired final concentration (e.g., for a 100 mg/kg dose in a 20 g mouse receiving 200 µL, the concentration would be 10 mg/mL). Sonication may be required to aid dissolution.
-
-
Administration:
-
Administer the formulated this compound to the mice via oral gavage.
-
The typical dosing schedule is twice daily.[1]
-
Efficacy and Pharmacodynamic Studies
Procedure:
-
Treatment:
-
Treat the randomized mice with this compound or vehicle according to the predetermined schedule and dosage.
-
Continue to monitor tumor growth and body weight throughout the study.
-
-
Efficacy Endpoint:
-
The study can be terminated when tumors in the control group reach a specific size, or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Pharmacodynamic Analysis:
-
To assess the on-target effect of this compound, tumors can be harvested at specific time points after the last dose.
-
Snap-freeze the tumor tissue in liquid nitrogen for subsequent analysis of intratumoral lactate levels.
-
Visualizations
Caption: Signaling pathway of MCT1 inhibition in cancer cells.
Caption: Experimental workflow for a xenograft study with this compound.
References
- 1. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the Monocarboxylate Transporter 1 inhibitor AZD3965 in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the MCT1 Inhibitor AZD3965 in Cell Culture Experiments
A Note on Compound Identification: The term "Mct-IN-1" does not correspond to a standardly recognized chemical entity in the scientific literature. It is presumed that this is a non-standard nomenclature or a typographical error for a Monocarboxylate Transporter 1 (MCT1) inhibitor. This document provides detailed application notes and protocols for AZD3965 , a well-characterized and potent MCT1 inhibitor, as a representative example for researchers interested in studying the effects of MCT1 inhibition in cell culture.
Introduction
Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-coupled transmembrane protein responsible for the transport of monocarboxylates such as lactate (B86563), pyruvate, and ketone bodies across the plasma membrane.[1][2] In many cancer cells, particularly those exhibiting high rates of glycolysis (the Warburg effect), MCT1 plays a crucial role in lactate export, thereby maintaining intracellular pH and sustaining high glycolytic flux.[3][4] Inhibition of MCT1 can lead to intracellular lactate accumulation, disruption of cellular metabolism, and consequently, reduced cancer cell proliferation and survival.[4][5]
AZD3965 is a potent and selective inhibitor of MCT1 with a Ki of 1.6 nM, showing significantly less activity against other MCT isoforms like MCT2 and no activity against MCT3 or MCT4 at concentrations up to 10 µM.[6][7] These characteristics make AZD3965 a valuable tool for investigating the biological roles of MCT1 in cancer metabolism and for preclinical evaluation of MCT1-targeted therapies.
Data Presentation: Efficacy of AZD3965 in Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of AZD3965 in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration Range | Key Findings |
| Raji | Burkitt's Lymphoma | Growth Inhibition (GI50) | ~12 nM | Half-maximal growth inhibition.[8] |
| Raji | Burkitt's Lymphoma | Lactate Efflux (IC50) | 5.12 nM | Half-maximal inhibition of lactate export.[4] |
| HT1376R | Bladder Cancer | Cell Viability | 1000 - 10,000 nM | Significant reduction in cell viability with daily treatment for 3 days.[9] |
| 253J | Bladder Cancer | Cell Viability | 10,000 nM | Significant reduction in cell viability with daily treatment for 3 days.[9] |
| 4T1 | Murine Breast Cancer | Cell Growth (IC50) | 22.2 ± 4.57 nM | Potent inhibition of cell growth.[7] |
| Hut78 | Human Lymphoma | Intracellular Lactate | 5 - 500 nM | 10-fold increase in intracellular lactate after 24h exposure.[10] |
| HT29 | Colon Carcinoma | Intracellular Lactate | 500 nM | Significant (up to 4-fold) increase in intracellular lactate.[10] |
| T47D | Breast Cancer | Lactate Uptake | 10 µmol/L | Full inhibition of lactate uptake.[11] |
| MCF7 | Breast Cancer | Lactate Uptake | 10 µmol/L | Full inhibition of lactate uptake.[12] |
Experimental Protocols
Preparation of AZD3965 Stock Solutions
AZD3965 is soluble in DMSO.[13] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-100 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions, including vehicle controls, and is typically kept below 0.1% to minimize solvent-induced cytotoxicity.
Cell Viability/Growth Inhibition Assay (SRB or MTS Assay)
This protocol is a general guideline and may require optimization based on the cell line and specific experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Cell Adhesion: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of AZD3965 in complete culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of AZD3965 or vehicle control (e.g., 0.01% DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[4][9]
-
Assay:
-
For Sulforhodamine B (SRB) Assay:
-
Fix the cells by adding a solution of 1.0% acetic acid in methanol (B129727) and incubate for 90 minutes at -20°C.[14]
-
Wash the plates with PBS and allow them to air-dry.
-
Stain the fixed cells with 0.4% SRB solution for 90 minutes at 37°C.[14]
-
Wash away the unbound dye and allow the plates to dry.
-
Solubilize the bound dye with 10 mM Tris base solution and measure the absorbance at the appropriate wavelength (e.g., 510 nm).
-
-
For MTS Assay:
-
Add the MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent) to each well according to the manufacturer's instructions.[4]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
-
-
Data Analysis: Calculate the percentage of cell viability or growth inhibition relative to the vehicle-treated control cells. Plot the data to determine the GI50 or IC50 value.
Lactate Efflux/Uptake Assay
This protocol measures the effect of AZD3965 on the transport of lactate.
-
Cell Seeding and Growth: Culture cells in 6-well or 12-well plates until they reach 80-90% confluency.
-
Pre-incubation (for uptake): For lactate uptake assays, cells can be pre-incubated with AZD3965 for a short period (e.g., 5 minutes) to achieve maximal inhibition before the addition of lactate.[12]
-
Treatment and Lactate Measurement:
-
For Lactate Efflux: Treat the cells with varying concentrations of AZD3965 in fresh culture medium for a specified time (e.g., 4 or 24 hours).[4] Collect the culture medium to measure the extracellular lactate concentration using a colorimetric lactate assay kit or by LC-MS. To measure intracellular lactate, wash the cells with ice-cold PBS, lyse the cells, and measure the lactate concentration in the cell lysate.[7]
-
For Lactate Uptake: After pre-incubation with the inhibitor, add a known concentration of L-lactate (or radiolabeled L-lactate) to the medium and incubate for a defined period. Measure the change in extracellular lactate concentration or the amount of intracellular radiolabeled lactate.
-
-
Normalization: Normalize the lactate measurements to the total protein content of the cells in each well.
-
Data Analysis: Express the results as a percentage of the lactate transport observed in vehicle-treated control cells.
Western Blot Analysis for Protein Expression
This protocol can be used to assess the expression levels of MCT1 and other related proteins.
-
Cell Treatment and Lysis: Treat cells with AZD3965 as required for the experiment. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-MCT1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control protein (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Signaling Pathway of MCT1 in Cancer Metabolism
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MCT1 (human) [phosphosite.org]
- 3. An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effects of Lactate Transport Inhibition by AZD3965 in Muscle-Invasive Urothelial Bladder Cancer [mdpi.com]
- 10. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dial.uclouvain.be [dial.uclouvain.be]
- 12. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Testing Mct-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mct-IN-1 is a potent and selective dual inhibitor of Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 4 (MCT4). These transporters are crucial for the transport of lactate (B86563) and other monocarboxylates across the plasma membrane. In the context of cancer, MCT1 and MCT4 are frequently overexpressed and play a pivotal role in tumor cell metabolism, particularly in maintaining the glycolytic phenotype and regulating the tumor microenvironment. Inhibition of MCT1 and MCT4 with this compound presents a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation.
These application notes provide a comprehensive guide for researchers to effectively test the efficacy of this compound in vitro. This document outlines recommended cell lines, detailed experimental protocols for key assays, and a summary of expected quantitative data.
Mechanism of Action of this compound
This compound targets MCT1 and MCT4, which are proton-coupled monocarboxylate transporters. In highly glycolytic cancer cells, these transporters are essential for extruding the large amounts of lactate produced. By inhibiting MCT1 and MCT4, this compound blocks lactate efflux, leading to intracellular lactate accumulation and a subsequent decrease in intracellular pH. This disruption of cellular metabolism can inhibit glycolysis, reduce ATP production, and ultimately induce cell cycle arrest and apoptosis.
Signaling pathway of this compound action.
Recommended Cell Lines
The choice of cell line is critical for accurately assessing the efficacy of this compound. It is recommended to use a panel of cell lines with varying expression levels of MCT1 and MCT4.
| Cell Line | Cancer Type | MCT1 Expression | MCT4 Expression | Rationale for Use |
| MCF-7 | Breast Cancer | High | Low | Ideal for studying MCT1-specific effects of this compound. |
| MDA-MB-231 | Breast Cancer | Low | High | Suitable for investigating MCT4-specific inhibition.[1] |
| HCT116 | Colorectal Carcinoma | High | Moderate | A good model for cancers expressing both transporters. |
| A549 | Lung Adenocarcinoma | High | High | Represents tumors with high expression of both MCT1 and MCT4.[2] |
| Raji | Burkitt's Lymphoma | High | Negative | A sensitive model for MCT1 inhibition. |
| L929 | Fibrosarcoma | Low/Negative | Low/Negative | Can be used as a negative control or for stable transfection studies to express MCT1 or MCT4.[3] |
Quantitative Data Summary
The following table summarizes the expected IC50 values for this compound and other relevant MCT inhibitors in various cancer cell lines. This data can serve as a benchmark for experimental results.
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
| This compound | MCT1/MCT4 | - | 9 (MCT1), 14 (MCT4) | - |
| AZD3965 | MCT1 | Raji | ~10 | - |
| Syrosingopine | MCT1/MCT4 | - | 2500 (MCT1), 40 (MCT4) | - |
| AR-C155858 | MCT1/MCT2 | - | 2.3 (MCT1), 10 (MCT2) | - |
Note: IC50 values can vary depending on the assay conditions and cell line. The provided values are for reference.
Experimental Protocols
A systematic approach is recommended to evaluate the efficacy of this compound. The following workflow outlines the key experiments.
Experimental workflow for this compound efficacy testing.
Protocol 1: Cell Culture
-
Cell Line Maintenance: Culture the selected cell lines in their recommended growth media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Protocol 2: Western Blot for MCT1 and MCT4 Expression
This protocol is to confirm the expression levels of MCT1 and MCT4 in the chosen cell lines.
Materials:
-
RIPEA Lysis Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MCT1, anti-MCT4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors for 30 minutes on ice.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.[2]
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[4]
-
Drug Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) in complete growth medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Protocol 4: Lactate Efflux Assay
This assay directly measures the inhibitory effect of this compound on lactate transport.
Materials:
-
[14C]-Lactate
-
Efflux buffer (e.g., HBSS)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 12-well plates and grow to confluence.
-
Drug Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Lactate Loading: Replace the medium with a buffer containing [14C]-Lactate and incubate for a short period (e.g., 1-5 minutes) to allow lactate uptake.
-
Efflux Measurement:
-
Quickly wash the cells with ice-cold efflux buffer to remove extracellular [14C]-Lactate.
-
Add fresh efflux buffer (containing this compound or vehicle) and collect the supernatant at different time points (e.g., 0, 1, 5, 10, 15 minutes).
-
Lyse the cells at the end of the experiment.
-
-
Radioactivity Measurement: Measure the radioactivity in the collected supernatants and the cell lysates using a scintillation counter.
-
Data Analysis: Calculate the rate of lactate efflux and determine the inhibitory effect of this compound. The amount of radiolabeled lactate retained in the cell pellet versus the amount released into the medium is measured over time.[6]
Conclusion
These application notes provide a framework for the systematic evaluation of this compound efficacy. By utilizing the recommended cell lines and following the detailed protocols, researchers can obtain reliable and reproducible data to characterize the anti-cancer properties of this promising MCT inhibitor. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation.
References
- 1. Optimisation of immunofluorescence methods to determine MCT1 and MCT4 expression in circulating tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of monocarboxylate transporter 4 promotes the migration and invasion of non-carcinogenic L929 fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Lactate Shuttle Inhibition in Neurons with Mct-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Astrocyte-Neuron Lactate (B86563) Shuttle (ANLS) hypothesis is a fundamental concept in neuroenergetics, proposing that astrocytes provide lactate as an energy substrate to neurons to meet their high metabolic demands, particularly during synaptic activity. This intercellular transfer of lactate is mediated by a family of proton-linked monocarboxylate transporters (MCTs). Astrocytes primarily express MCT1 and MCT4 to release lactate, while neurons predominantly utilize MCT2 for lactate uptake. Inhibiting these transporters offers a powerful tool to investigate the physiological roles of the lactate shuttle in neuronal function, synaptic plasticity, and its implications in various neurological conditions.
Mct-IN-1 is a potent and selective inhibitor of MCT1 and MCT4. While its application has been predominantly explored in the context of cancer metabolism and overcoming multidrug resistance, its specific selectivity profile makes it a valuable research tool for dissecting the contribution of astrocytic lactate efflux in the ANLS. These application notes provide a comprehensive guide for utilizing this compound in neuronal studies, alongside comparative data for other commonly used MCT inhibitors, and detailed protocols for key experiments.
Note: The use of this compound in neuronal lactate shuttle research is an emerging application. The provided protocols are adapted from established methods using other MCT inhibitors and should be optimized for specific experimental systems.
Data Presentation: Quantitative Inhibitor Data
The selection of an appropriate MCT inhibitor is critical for targeted experimental design. The following table summarizes the inhibitory constants (IC50 and Ki) for this compound and other widely used MCT inhibitors.
| Inhibitor | Target MCTs | IC50 / Ki Values | Key Characteristics & Considerations |
| This compound | MCT1, MCT4 | IC50: 9 nM (MCT1), 14 nM (MCT4)[1][2][3][4] | Potent dual inhibitor of the primary astrocytic lactate export transporters. Ideal for studying the impact of blocking lactate supply from astrocytes. Limited data on neuronal-specific applications. |
| AR-C155858 | MCT1, MCT2 | Ki: 2.3 nM (MCT1), <10 nM (MCT2)[5][6][7][8] | A potent inhibitor of both an astrocytic (MCT1) and the primary neuronal (MCT2) lactate transporter. Useful for broadly inhibiting the lactate shuttle. Well-characterized in neuronal studies.[9][10][11][12] No significant activity at MCT4.[6][7] |
| α-Cyano-4-hydroxycinnamate (4-CIN) | MCT1, MCT2, MCT4 | IC50: ~425 µM (MCT1), ~24 µM (MCT2), ~900 µM (MCT4)[13] | A less potent and non-selective MCT inhibitor. Its differential IC50 values allow for some degree of selectivity at specific concentrations (e.g., lower concentrations preferentially inhibit MCT2).[13][14] Known to have off-target effects on mitochondrial pyruvate (B1213749) transport.[15][16] |
Signaling Pathways and Experimental Workflows
Astrocyte-Neuron Lactate Shuttle Signaling Pathway
Caption: Astrocyte-Neuron Lactate Shuttle and points of inhibition.
Experimental Workflow: Lactate Uptake Assay
Caption: Workflow for a radiolabeled lactate uptake assay in cultured neurons.
Logical Relationship: Consequences of MCT Inhibition
References
- 1. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Melatonin Modulates Astrocyte Inflammatory Response and Nrf2/SIRT1 Signaling Pathways in Adult Rat Cortical Cultures [mdpi.com]
- 8. Cell-specific localization of monocarboxylate transporters, MCT1 and MCT2, in the adult mouse brain revealed by double immunohistochemical labeling and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuronal stimulation triggers neuronal glycolysis and not lactate uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physical Stability of Medium-Chain Triglyceride/Long-Chain Triglyceride Emulsion Injections From 5 Manufacturers in High-Concentration Electrolyte-Based Total Nutrient Admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
Application of Mct-IN-1 in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for anticancer drug screening compared to traditional 2D cell cultures. These models better recapitulate the complex tumor microenvironment, including gradients of oxygen, nutrients, and pH, as well as intricate cell-cell and cell-matrix interactions. Mct-IN-1, a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), presents a promising therapeutic strategy by targeting the metabolic vulnerabilities of cancer cells. This document provides detailed application notes and experimental protocols for the utilization of this compound in 3D tumor spheroid models.
MCT1 is a key transporter of lactate (B86563), a critical metabolite in the tumor microenvironment. Highly glycolytic tumor cells export lactate via MCT4, while oxidative tumor cells can take up this lactate via MCT1 to fuel their metabolism, a phenomenon known as metabolic symbiosis. By inhibiting MCT1, this compound disrupts this symbiotic relationship, leading to an intracellular accumulation of lactate and a subsequent decrease in intracellular pH, which can trigger apoptosis and inhibit tumor growth. Furthermore, the inhibition of lactate uptake can impact downstream signaling pathways, including the hypoxia-inducible factor 1-alpha (HIF-1α) and mTOR pathways, which are crucial for tumor progression, angiogenesis, and survival.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on 3D tumor spheroids, based on the expected activity of an MCT1 inhibitor. These tables are intended to serve as a template for data presentation.
Table 1: Dose-Dependent Effect of this compound on Tumor Spheroid Growth
| Concentration of this compound (µM) | Average Spheroid Diameter (µm) Day 3 | Average Spheroid Diameter (µm) Day 7 | Percent Growth Inhibition (Day 7 vs. Control) |
| 0 (Control) | 350 ± 15 | 650 ± 25 | 0% |
| 1 | 345 ± 18 | 580 ± 30 | 10.8% |
| 5 | 330 ± 20 | 450 ± 22 | 30.8% |
| 10 | 310 ± 15 | 380 ± 18 | 41.5% |
| 25 | 290 ± 12 | 320 ± 15 | 50.8% |
| 50 | 280 ± 10 | 290 ± 12 | 55.4% |
Table 2: Effect of this compound on Cell Viability and Apoptosis in 3D Tumor Spheroids
| Treatment | ATP Luminescence (Relative Light Units) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control (DMSO) | 100,000 ± 5,000 | 1.0 ± 0.1 |
| This compound (10 µM) | 65,000 ± 4,500 | 2.5 ± 0.3 |
| This compound (25 µM) | 40,000 ± 3,000 | 4.2 ± 0.5 |
| This compound (50 µM) | 25,000 ± 2,500 | 6.8 ± 0.7 |
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 - 10,000 cells/well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Spheroid formation can be monitored daily using an inverted microscope. Spheroids are typically ready for treatment within 2-4 days when they form a compact, spherical structure.
Protocol 2: this compound Treatment and Spheroid Growth Analysis
This protocol details the treatment of established spheroids with this compound and the subsequent analysis of their growth.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove 50 µL of the medium from each well containing a spheroid and replace it with 50 µL of the this compound working solution or control medium.
-
Return the plate to the incubator.
-
At desired time points (e.g., every 24 or 48 hours), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Measure the diameter of each spheroid using image analysis software. The volume can be calculated using the formula V = 4/3 * π * (diameter/2)³.
-
Plot the average spheroid diameter or volume over time for each treatment group to assess the effect of this compound on spheroid growth.
Protocol 3: Cell Viability Assessment using ATP Assay
This protocol measures the viability of cells within the spheroids by quantifying the intracellular ATP levels.
Materials:
-
Treated tumor spheroids in a 96-well plate
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add an equal volume of the 3D cell viability reagent to each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Express the data as a percentage of the vehicle-treated control to determine the dose-dependent effect of this compound on cell viability.
Protocol 4: Apoptosis Assessment using Caspase-3/7 Assay
This protocol quantifies apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.
Materials:
-
Treated tumor spheroids in a 96-well plate
-
Caspase-3/7 assay kit for 3D cultures (e.g., Caspase-Glo® 3/7 3D Assay)
-
Luminometer
Procedure:
-
Remove the plate with treated spheroids from the incubator and let it equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the caspase-3/7 reagent to each well.
-
Mix the contents gently by orbital shaking for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage.
-
Measure the luminescence using a plate reader.
-
Express the data as fold change in caspase activity relative to the vehicle-treated control.
Mandatory Visualizations
Caption: this compound inhibits lactate uptake via MCT1, disrupting metabolism and downstream signaling.
Caption: Workflow for assessing this compound efficacy in 3D tumor spheroids.
Troubleshooting & Optimization
Troubleshooting Mct-IN-1 Precipitation in Stock Solutions: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Mct-IN-1, ensuring its proper dissolution and stability in stock solutions is critical for experimental success. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not fully dissolving in DMSO. What should I do?
A1: this compound can be challenging to dissolve and may require assistance beyond simple vortexing. It is recommended to use ultrasonic treatment to aid dissolution.[1][2] Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of the compound.[3][4][5] If precipitation persists, gentle heating up to 50°C can be applied, but care should be taken to avoid degradation of the compound.[5]
Q2: I observed precipitation in my this compound stock solution after storing it at -20°C or -80°C. How can I resolve this?
A2: Precipitation upon thawing is a common issue and can be addressed by the following steps:
-
Thawing Protocol: Thaw the stock solution slowly at room temperature and ensure it is vortexed gently to redissolve any precipitate before use.[3]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation.[3] Consider preparing and storing the stock solution at a slightly lower concentration if this is a recurring issue.
-
Solvent Choice: While DMSO is the recommended solvent, repeated freeze-thaw cycles can affect its stability and contribute to precipitation.[3] It is best to aliquot the stock solution into smaller, single-use volumes to avoid these cycles.[6]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium for my experiment. How can I prevent this?
A3: This is a common occurrence with hydrophobic compounds. To prevent precipitation upon dilution into aqueous buffers or cell culture media, consider the following strategies:
-
Intermediate Dilution: First, dilute your concentrated DMSO stock solution to a lower concentration in DMSO before adding it to the aqueous medium.
-
Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experimental setup, as higher concentrations can be toxic to cells.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Mixing Technique: Add the DMSO stock solution to the aqueous medium slowly while gently vortexing to facilitate mixing and dispersion.[7]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Proper storage is crucial for maintaining the stability and activity of this compound. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.[3][6]
Q5: Can the type of storage container affect my this compound stock solution?
A5: Yes, the choice of storage container can impact the stability of your compound. It is advisable to use amber glass vials or polypropylene (B1209903) tubes, which are known to be inert.[3] This minimizes the risk of the compound adhering to the container surface or contaminants leaching from the plastic into the solution.[3]
Quantitative Data Summary
The following tables provide a summary of solubility and storage information for this compound.
Table 1: this compound Solubility
| Solvent | Concentration | Remarks |
| DMSO | 200 mg/mL (605.29 mM) | Requires sonication for dissolution.[1][2] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration |
| -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.3042 mg of this compound (Molecular Weight: 330.42 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder in a suitable vial (e.g., an amber glass vial or a polypropylene tube).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic bath and sonicate until the solution is clear.[1][2] Gentle warming (up to 50°C) can be used as an additional measure if sonication alone is insufficient.[5]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Visualizations
Below are diagrams illustrating key processes and pathways related to this compound.
References
Technical Support Center: Mitigating Off-Target Effects of Mct-IN-1
Welcome to the technical support center for Mct-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target, Monocarboxylate Transporter 1 (MCT1). This is a significant concern because unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of this compound's primary mechanism of action.[1] The primary cause of off-target effects is often the structural similarity between the binding sites of different proteins.[1]
Q2: What are the common indicators of potential off-target effects in my experiments with this compound?
A2: Common indicators that you may be observing off-target effects include:
-
High levels of cell death, even at low inhibitor concentrations: This may suggest that this compound is affecting proteins essential for cell survival.[1]
-
Inconsistent results between different cell lines or batches of primary cells: Biological variability, such as different expression levels of on- and off-target proteins, can lead to varied responses.[1]
-
Phenotypes that do not align with the known function of MCT1: If the observed cellular response is not consistent with the established role of MCT1 in lactate (B86563) transport and cellular metabolism, it could be due to off-target activities.[2][3][4]
-
Discrepancies between the effects of this compound and genetic knockdown of MCT1: If silencing the MCT1 gene (e.g., using siRNA or CRISPR) produces a different phenotype than that observed with this compound, this strongly suggests off-target effects.[1]
Q3: How can I proactively identify potential off-target effects of this compound?
A3: A multi-pronged approach is recommended for identifying off-target effects:
-
Literature Review: Thoroughly research the known selectivity profile of this compound and structurally similar compounds.
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations to establish a clear dose-response relationship for the intended on-target effect.[1]
-
Use of Structurally Unrelated Inhibitors: Confirm your findings by using a second, structurally different inhibitor of MCT1. If the observed phenotype persists, it is more likely to be an on-target effect.[1]
-
Target Knockdown/Knockout: As mentioned above, compare the phenotype induced by this compound with that from genetic knockdown or knockout of MCT1.[1]
-
Kinase Profiling: Since many inhibitors have off-target effects on kinases, consider using a commercial service to screen this compound against a broad panel of kinases.[1][5]
Q4: Can off-target effects of an inhibitor ever be beneficial?
A4: Yes, in some instances, the off-target activity of an inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[1][6] For example, an inhibitor might engage multiple pathways that are beneficial for the desired therapeutic outcome. However, for basic research aimed at understanding the specific role of a target protein, off-target effects are a significant confounding factor.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Excessive Cell Toxicity Observed at Expected Efficacious Concentrations
| Potential Cause | Troubleshooting Steps |
| Potent off-target effects on proteins essential for cell survival.[1] | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits MCT1 without causing excessive toxicity.[1] 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[1] 3. Consult off-target databases: Check if this compound or similar compounds are known to target pro-survival pathways at the concentrations you are using. |
| High sensitivity of the specific cell line. | 1. Test in multiple cell lines: Compare the cytotoxic effects of this compound across a panel of cell lines with varying genetic backgrounds. 2. Assess MCT1 expression levels: Correlate the sensitivity to this compound with the expression level of MCT1 in different cell lines. |
Issue 2: Discrepancy Between Phenotype from this compound and MCT1 Knockdown
| Potential Cause | Troubleshooting Steps |
| This compound has significant off-target effects. | 1. Perform a washout experiment: This can help distinguish between reversible off-target effects and irreversible on-target effects.[7][8][9] 2. Use a structurally distinct MCT1 inhibitor: Corroborate your findings with another inhibitor that has a different chemical scaffold.[1] 3. Conduct a rescue experiment: If the phenotype is on-target, it might be reversible by providing downstream metabolites that are affected by MCT1 inhibition. |
| Incomplete knockdown of MCT1. | 1. Validate knockdown efficiency: Confirm the reduction of MCT1 protein levels by Western blot. 2. Use multiple siRNA/shRNA sequences: This helps to rule out off-target effects of the RNAi itself. |
Experimental Protocols
Protocol 1: Inhibitor Titration Experiment
Objective: To determine the optimal concentration of this compound that elicits the desired on-target effect while minimizing off-target toxicity.
Methodology:
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in culture medium, typically ranging from nanomolar to micromolar concentrations. A log or semi-log dilution series is recommended.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
On-target effect: Measure a specific biomarker of MCT1 inhibition, such as intracellular lactate accumulation or changes in extracellular acidification rate (ECAR).
-
Toxicity: Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo, or live/dead staining).
-
-
Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration to determine the therapeutic window.
Protocol 2: Washout Experiment
Objective: To differentiate between reversible off-target effects and potentially irreversible or slowly reversible on-target effects.
Methodology:
-
Cell Treatment: Treat cells with a saturating concentration of this compound for a short period (e.g., 1-2 hours).
-
Washout:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells three times with fresh, pre-warmed, inhibitor-free medium.
-
-
Incubation in Fresh Medium: Add fresh, inhibitor-free medium to the cells and incubate for various time points (e.g., 0, 6, 24, 48 hours post-washout).
-
Endpoint Analysis: At each time point, assess the phenotype of interest (e.g., cell proliferation, metabolic changes).
-
Interpretation:
Visualizations
Caption: Signaling pathway of MCT1 and its inhibition by this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Decision-making flowchart for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monocarboxylate transporter 1 - Wikipedia [en.wikipedia.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mct-IN-1 Treatment & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with cell viability assays after treatment with Mct-IN-1, a known inhibitor of the Monocarboxylate Transporter 1 (MCT1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Monocarboxylate Transporter 1 (MCT1). MCT1 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate (B86563) and pyruvate, across the cell membrane.[1] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), MCT1 is crucial for exporting the large amounts of lactate produced. By inhibiting MCT1, this compound blocks this lactate efflux, leading to intracellular lactate accumulation and a disruption of cellular metabolism and pH homeostasis.[2][3]
Q2: Why am I observing an unexpected increase in signal in my MTT/XTT assay after this compound treatment, suggesting increased viability?
This is a common issue when working with metabolic inhibitors like this compound. Tetrazolium-based assays such as MTT, XTT, and WST-1 measure cell viability indirectly by assessing the metabolic activity of a cell population. Specifically, they measure the activity of NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the tetrazolium salt to a colored formazan (B1609692) product.
MCT1 inhibition can lead to significant metabolic reprogramming that directly impacts the levels of NADH and NADPH, the very molecules the MTT assay relies on. Inhibition of lactate efflux can cause a buildup of intracellular lactate, which can lead to a decrease in the NAD+/NADH ratio, a state of reductive stress.[4][5] This increase in the intracellular pool of reducing equivalents (NADH) can lead to an artificially inflated formazan signal, which can be misinterpreted as an increase in cell viability or proliferation.[6]
Q3: Are there alternative cell viability assays that are less susceptible to interference from this compound?
Yes, it is highly recommended to use an orthogonal method to confirm your findings. Assays that measure different cellular parameters are less likely to be affected by the specific metabolic perturbations caused by this compound. Good alternatives include:
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number. It is independent of cellular metabolism.[7][8]
-
LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells, providing a direct measure of cytotoxicity.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which can also be an indicator of cell viability. However, as this compound affects energy metabolism, these results should also be interpreted with caution and ideally compared with a non-metabolic assay.[5]
-
Direct Cell Counting (e.g., Trypan Blue Exclusion): This method directly assesses cell membrane integrity to distinguish live from dead cells.
Q4: How does this compound treatment affect cellular redox state and mitochondrial activity?
By blocking lactate transport, this compound can induce a state of reductive stress, characterized by a decreased NAD+/NADH ratio.[4][5] The consequences for mitochondrial activity can be complex and context-dependent. Some studies with MCT1 inhibitors have shown an increase in TCA cycle metabolites and an enhancement of mitochondrial metabolism as cells try to adapt to the metabolic stress.[9][10] In other contexts, particularly in combination with other metabolic inhibitors, it can lead to a collapse in ATP production.[1] Furthermore, in some scenarios, MCT1 inhibition has been linked to increased production of reactive oxygen species (ROS).[11]
Troubleshooting Guides
Problem 1: Unexpectedly high absorbance values in MTT/XTT assay after this compound treatment.
-
Possible Cause 1: Metabolic Interference. this compound is altering the cellular redox state, leading to an increase in NAD(P)H levels and consequently higher formazan production, independent of cell number.[6]
-
Solution:
-
Confirm with an orthogonal assay: Use a non-metabolic endpoint such as the Crystal Violet assay or direct cell counting with Trypan Blue to measure cell number.[7]
-
Perform a cell-free control: Incubate this compound with the MTT reagent in cell culture medium without cells to check for direct chemical reduction of MTT by the compound.
-
Microscopic Examination: Visually inspect the cells under a microscope. Do they appear healthy and confluent, consistent with the high MTT reading, or do they show signs of stress or death?
-
-
-
Possible Cause 2: Increased Mitochondrial Activity as a Stress Response. Cells may transiently increase their metabolic rate as a survival response to the stress induced by this compound, leading to a temporary spike in MTT reduction.[9][10]
-
Solution:
-
Time-course experiment: Perform the viability assay at multiple time points (e.g., 24, 48, 72 hours) to see if the effect is transient.
-
Lower the concentration range: A very high concentration might induce a strong, acute stress response. Test a wider and lower range of concentrations.
-
-
Problem 2: Discrepancy in IC50/GI50 values between different viability assays.
-
Possible Cause: Assay-dependent artifacts. The MTT assay is measuring a metabolic effect, while another assay (e.g., Crystal Violet) is measuring cell number. This is a strong indication that this compound is interfering with the MTT assay chemistry.
-
Solution:
-
Trust the non-metabolic assay: For compounds that are known to modulate cellular metabolism, assays that directly measure cell number or membrane integrity are generally more reliable for determining cytotoxicity.[12]
-
Report both results: If both assays are performed, it is important to report the results from both and discuss the potential reasons for the discrepancy, citing the metabolic mechanism of this compound.
-
-
Data Presentation
Table 1: Illustrative Comparison of IC50 Values for an MCT1 Inhibitor (AZD3965) from Different Assay Types.
| Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| Raji (Burkitt's lymphoma) | Growth Inhibition | <100 | [13] |
| SU-DHL-10 (DLBCL) | Growth Inhibition | <100 | [13] |
| WSU-DLCL-2 (DLBCL) | Growth Inhibition | <100 | [13] |
| 4T1 (Murine Breast Cancer) | Lactate Uptake Inhibition | 17.0 ± 3.6 | [14] |
| 4T1 (Murine Breast Cancer) | Cell Growth Inhibition | 22.2 ± 4.57 | [14] |
| MCF7 (Breast Cancer) | MTT | 6-93 µM (for CHC derivatives) | [15] |
| WiDr (Colon Cancer) | MTT | 6-93 µM (for CHC derivatives) | [15] |
Note: AZD3965 is a well-characterized MCT1 inhibitor often used in preclinical studies. This compound is expected to have a similar mechanism of action. CHC (alpha-cyano-4-hydroxycinnamate) is a less specific MCT inhibitor.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Crystal Violet Cell Viability Assay
This protocol provides a measure of cell number and is independent of metabolic activity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Medium Removal: Gently wash the cells with PBS to remove dead, floating cells.
-
Fixation: Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Washing: Gently wash the plates with water.
-
Staining: Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plates with water and allow them to air dry.
-
Solubilization: Add 100 µL of methanol (B129727) to each well to solubilize the stain.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the reaction mixture for the time specified in the kit protocol.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Mandatory Visualizations
Caption: this compound inhibits MCT1, leading to intracellular lactate accumulation and an increased NADH/NAD+ ratio, which can artificially enhance the MTT assay signal.
Caption: A logical workflow for troubleshooting paradoxical results from this compound treatment in cell viability assays.
Caption: A decision tree to guide the interpretation of cell viability assay results with this compound.
References
- 1. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactate metabolism is associated with mammalian mitochondria | MMC SLU [sites.uw.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting Succinate Release Worsens Cardiac Reperfusion Injury by Enhancing Mitochondrial Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mct-IN-1 Lactate Uptake Assays
Welcome to the technical support center for Mct-IN-1 lactate (B86563) uptake assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during lactate uptake assays using the MCT1/4 inhibitor, this compound.
Q1: My baseline lactate uptake varies significantly between experiments, even in my control (untreated) cells. What could be the cause?
A1: High variability in baseline lactate uptake can stem from several factors related to cell culture conditions.[1][2]
-
Cell Passage Number: Using cells with inconsistent or high passage numbers can lead to phenotypic drift and altered metabolic activity.[3][4] It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Cell Health and Confluency: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density.[2] Over-confluent or stressed cells can exhibit altered metabolic rates.
-
Mycoplasma Contamination: Mycoplasma contamination is a common issue that can significantly alter cellular metabolism and is often undetected by simple visual inspection.[3][4] Regular testing for mycoplasma is highly recommended.
Troubleshooting Steps:
-
Maintain a detailed cell culture log, recording passage numbers for each experiment.
-
Standardize your cell seeding protocol to ensure consistent cell density across all wells and plates.
-
Regularly test your cell lines for mycoplasma contamination using a reliable method like PCR.[3]
Q2: I'm observing a weaker than expected inhibitory effect of this compound on lactate uptake.
A2: A diminished inhibitory effect can be due to issues with the compound itself, the assay protocol, or the cells.
-
This compound Degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.[5]
-
Sub-optimal Incubation Time: The incubation time with this compound may not be sufficient to achieve maximal inhibition.
-
Presence of Alternative Lactate Transporters: The target cells may express other monocarboxylate transporters (like MCT2 or MCT4) that are less sensitive to this compound, providing an alternative route for lactate transport.[6]
Troubleshooting Steps:
-
Aliquot this compound stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.[5]
-
Perform a time-course experiment to determine the optimal pre-incubation time with this compound before adding lactate.
-
Characterize the expression profile of MCT isoforms in your cell line using techniques like qPCR or Western blotting.
Q3: I'm seeing significant "edge effects" in my 96-well plate assay, with cells on the perimeter behaving differently.
A3: Edge effects are a common problem in plate-based assays, often caused by differential evaporation and temperature gradients across the plate.[2]
Mitigation Strategies:
-
Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity barrier.[2]
-
Ensure proper and uniform incubation conditions, including stable temperature and CO2 levels.
-
Use plates with lids and consider sealing them with parafilm for long incubation periods.
Q4: My positive and negative controls are not behaving as expected.
A4: Control failures can invalidate the entire experiment.
-
High Background in Negative Controls: This could be a sign of microbial contamination or interference from components in your sample matrix.[3]
-
Low Signal in Positive Controls: This may indicate issues with the lactate detection reagents, suboptimal assay conditions, or poor cell health.
Troubleshooting Steps:
-
For high background, check for contamination and ensure all reagents are properly prepared.
-
For low signal in positive controls, verify the concentration and activity of your lactate detection reagents and optimize incubation times and temperatures.[2]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against monocarboxylate transporters (MCTs).
| Compound | Target(s) | IC50 | Reference |
| This compound | MCT1 | 9 nM | [5][7] |
| MCT4 | 14 nM | [5][7] |
Experimental Protocols
Protocol 1: Cell-Based Lactate Uptake Assay (Radiolabeled)
This protocol outlines a common method for measuring lactate uptake using a radiolabeled lactate tracer.
-
Cell Culture and Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest and seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Remove culture media and pre-incubate cells with the diluted this compound for a predetermined optimal time (e.g., 1 hour).
-
-
Lactate Uptake Measurement:
-
Prepare a working solution of L-lactate (B1674914) containing a spike of 14C-labeled L-lactate.[8]
-
Add the radiolabeled lactate solution to each well to initiate uptake.
-
Incubate for a short, defined period (e.g., 5-10 minutes).
-
Stop the reaction by rapidly washing the cells with ice-cold PBS.[8]
-
-
Signal Detection:
-
Lyse the cells to release the intracellular contents.
-
Transfer the lysate to scintillation vials.
-
Measure the radioactivity using a liquid scintillation counter.[8]
-
-
Data Analysis:
-
Subtract the background signal (from wells with no cells).
-
Normalize the data to the protein concentration in each well.
-
Plot the normalized data against the this compound concentration and fit a dose-response curve to determine the IC50.
-
Protocol 2: Colorimetric Lactate Assay
This protocol describes a non-radioactive method for measuring lactate concentration.
-
Sample Preparation:
-
For intracellular lactate, homogenize cells or tissues in assay buffer and deproteinize using a 10 kDa MWCO spin filter to remove LDH.
-
For extracellular lactate, cell culture supernatant can often be used directly.[9]
-
-
Standard Curve Preparation:
-
Assay Reaction:
-
Add samples and standards to a 96-well plate.
-
Prepare a working solution containing lactate oxidase, a chromogenic probe, and other necessary cofactors as per the kit manufacturer's instructions.[9]
-
Add the working solution to all wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes), protected from light.[9]
-
-
Signal Detection:
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm or 570 nm) using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Plot the standard curve and determine the lactate concentration in the samples based on the curve.
-
Visualizations
Caption: this compound inhibits lactate transport via MCT1/4.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. 2.3. l-lactate Uptake Assay [bio-protocol.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sciencellonline.com [sciencellonline.com]
Mct-IN-1 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the monocarboxylate transporter (MCT) inhibitor, MCT-IN-1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of monocarboxylate transporters, specifically MCT1 (SLC16A1) and MCT4.[1] Monocarboxylate transporters are crucial for the transport of metabolic substrates like lactate (B86563) and pyruvate (B1213749) across the plasma membrane.[2][3][4] By inhibiting MCT1 and MCT4, this compound disrupts the metabolic processes in cells that rely on this transport, which is particularly relevant in the context of cancer metabolism where some cancer cells depend on lactate shuttling for energy and survival.[5]
Q2: How should I store this compound?
Proper storage of this compound is critical to maintain its integrity and activity. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| Stock Solution (in solvent) | -80°C | 1 year |
| Stock Solution (in solvent) | -20°C | 1 month |
Data sourced from supplier information.
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For in vitro experiments, a stock solution can be prepared in DMSO.
| Solvent | Solubility |
| DMSO | ≥ 200 mg/mL |
Data sourced from supplier information.[6]
When preparing stock solutions, it is advisable to use fresh, anhydrous DMSO as the presence of moisture can affect the solubility and stability of the compound.
Troubleshooting Guide
Problem: I am observing inconsistent or lower than expected activity of this compound in my experiments.
Possible Causes and Solutions:
-
Improper Storage: Verify that the compound has been stored according to the recommendations (see storage table above). Prolonged storage at room temperature or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Degradation in Experimental Media: The stability of this compound in aqueous buffers and cell culture media over extended periods has not been extensively reported. It is recommended to prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. Avoid storing the compound in aqueous solutions for long periods.
-
Incorrect pH of the Medium: The stability of small molecule inhibitors can be pH-dependent. Ensure the pH of your experimental buffer or cell culture medium is within the physiological range (typically pH 7.2-7.4) and is stable throughout the experiment.
-
Precipitation of the Compound: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, ensure thorough mixing to prevent precipitation. The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts and to maintain the solubility of this compound. If precipitation is observed, consider optimizing the dilution method or using a different formulation for in vivo studies.
Problem: I am concerned about the potential degradation of this compound during my experiment.
Solution:
While specific degradation pathways for this compound are not well-documented in the public domain, small molecule inhibitors can be susceptible to hydrolysis or oxidation. To minimize potential degradation:
-
Protect stock solutions and experimental setups from light where possible.
-
Prepare working solutions fresh for each experiment.
-
For long-term experiments, consider replenishing the compound in the medium at regular intervals.
-
If you suspect degradation, you can perform a stability test as outlined in the experimental protocols section below.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Solution
This protocol provides a general workflow to assess the stability of this compound in a specific buffer or cell culture medium.
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in the aqueous buffer or cell culture medium of interest.
-
Incubation: Aliquot the prepared solution into several vials and incubate them at the desired experimental temperature (e.g., 37°C for cell culture experiments).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
Sample Analysis: Immediately analyze the concentration of the remaining intact this compound in the sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of this compound against time to determine its stability profile under the tested conditions.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Monocarboxylate transporter 1 - Wikipedia [en.wikipedia.org]
- 3. SLC16A1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. uniprot.org [uniprot.org]
- 5. MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to Mct-IN-1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with the MCT1 inhibitor, Mct-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), also known as SLC16A1. MCT1 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate (B86563) and pyruvate (B1213749), across the cell membrane.[1][2] In many cancer cells that exhibit a high rate of glycolysis (the Warburg effect), MCT1 is crucial for exporting the large amounts of lactate produced.[3][4] By inhibiting MCT1, this compound blocks lactate efflux, leading to intracellular lactate accumulation, a drop in intracellular pH, and subsequent inhibition of glycolysis and cell growth.[5][6] In some cancer cells that utilize lactate as a fuel source, this compound can also block lactate influx, thereby depriving the cells of a key energy substrate.[1][7]
Q2: My cancer cell line is resistant to this compound. What are the common resistance mechanisms?
The most well-documented mechanism of resistance to MCT1 inhibitors like this compound is the expression of another monocarboxylate transporter, MCT4 (SLC16A3).[7][8][9] MCT4 has a lower affinity for lactate but a higher transport capacity, making it efficient at exporting lactate, especially under hypoxic conditions.[2][10] If a cancer cell line co-expresses MCT4, it can compensate for the inhibition of MCT1 and continue to expel lactate, thus rendering the cells resistant to this compound.[6][7] Upregulation of MCT4 can be driven by hypoxia-inducible factor-1α (HIF-1α).[3][9]
Q3: How can I determine if my resistant cell line expresses MCT4?
You can assess the expression of MCT1 and MCT4 at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): To measure the mRNA levels of SLC16A1 (MCT1) and SLC16A3 (MCT4).
-
Western Blotting: To detect the protein levels of MCT1 and MCT4.[11][12][13]
-
Immunofluorescence (IF) or Immunohistochemistry (IHC): To visualize the localization and expression levels of MCT1 and MCT4 proteins within the cells or in tumor tissue.[9][14]
Q4: What strategies can I use to overcome this compound resistance?
Several strategies can be employed to overcome resistance to this compound, primarily focusing on combination therapies:
-
Dual Inhibition of MCT1 and MCT4: If resistance is mediated by MCT4, a combination approach targeting both transporters may be effective.[15][16]
-
Synthetic Lethality: This approach involves targeting a second pathway that becomes essential for cell survival only when MCT1 is inhibited. Potential synthetic lethal partners for MCT1 inhibition include:
-
Glutaminase (GLS1): Inhibition of glutamine metabolism can be synthetically lethal with MCT1 inhibition in some cancer types.
-
PFKFB3: Co-inhibition of this key glycolytic enzyme can enhance the efficacy of MCT1 inhibitors.
-
-
Combination with Chemotherapy: this compound can sensitize cancer cells to traditional chemotherapeutic agents like doxorubicin.[6]
-
Combination with Radiotherapy: Inhibition of MCT1 has been shown to enhance the radiosensitivity of tumor cells.[1][2]
-
Targeting Mitochondrial Metabolism: Since some cancer cells adapt to MCT1 inhibition by increasing mitochondrial metabolism, co-treatment with mitochondrial inhibitors like metformin (B114582) can be effective.[5]
Troubleshooting Guide
Problem 1: I am observing a higher than expected IC50 value for this compound in my cell line.
-
Possible Cause 1: High MCT4 Expression. As discussed, MCT4 is a primary driver of resistance.
-
Troubleshooting Step: Assess MCT4 expression using qPCR and Western Blotting (see protocols below). If MCT4 is highly expressed, your cell line is likely intrinsically resistant.
-
-
Possible Cause 2: Suboptimal Assay Conditions. Cell viability assay results can be influenced by several factors.
-
Troubleshooting Step:
-
Ensure the use of a validated cell viability assay such as MTT or CellTiter-Blue.
-
Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.
-
Confirm the concentration and purity of your this compound stock solution.
-
-
-
Possible Cause 3: Cell Culture Media Composition. The presence of high levels of pyruvate or other monocarboxylates in the media might influence the effect of the inhibitor.
-
Troubleshooting Step: Use a consistent and appropriate cell culture medium for all experiments.
-
Problem 2: My cells initially respond to this compound, but then develop resistance over time.
-
Possible Cause: Acquired Resistance through MCT4 Upregulation. Prolonged treatment with an MCT1 inhibitor can lead to the upregulation of MCT4, conferring acquired resistance.
-
Troubleshooting Step: Culture the cells in the presence of this compound for an extended period to establish a resistant cell line. Compare MCT1 and MCT4 expression in the parental and resistant cell lines using qPCR and Western Blotting.
-
Problem 3: I am not seeing the expected increase in intracellular lactate after this compound treatment.
-
Possible Cause 1: Low Glycolytic Rate. If the cells are not highly glycolytic, they may not produce enough lactate for a significant intracellular accumulation to be detected.
-
Troubleshooting Step: Perform a Seahorse XF Glycolytic Rate Assay to determine the baseline glycolytic activity of your cell line (see protocol below).
-
-
Possible Cause 2: MCT4-mediated Lactate Efflux. MCT4 may be actively exporting lactate, preventing its accumulation.
-
Troubleshooting Step: Check for MCT4 expression.
-
-
Possible Cause 3: Insufficient Drug Concentration or Incubation Time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to optimize the concentration and duration of this compound treatment.
-
Quantitative Data Summary
The sensitivity of cancer cell lines to the MCT1 inhibitor AZD3965 (a compound functionally similar to this compound) is highly dependent on the expression levels of MCT1 and MCT4.
Table 1: AZD3965 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | MCT1 Expression | MCT4 Expression | AZD3965 IC50 (nM) | Reference |
| Raji | Burkitt's Lymphoma | High | Low | ~12 | [8] |
| COR-L103 | Small Cell Lung Cancer | High | Low | Sensitive (in hypoxia) | [9] |
| NCI-H526 | Small Cell Lung Cancer | High | Low | Sensitive (in hypoxia) | [9] |
| NCI-H1048 | Small Cell Lung Cancer | High | Low | Sensitive (in hypoxia) | [9] |
| DMS114 | Small Cell Lung Cancer | High | High | Resistant (in hypoxia) | [9] |
| HBL-1 | Diffuse Large B-cell Lymphoma | High | High | Relatively Resistant | [6] |
| HT | Diffuse Large B-cell Lymphoma | High | High | Relatively Resistant | [6] |
| 4T1 | Breast Cancer | Present | Not specified | 22.2 ± 4.6 | [17] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[18]
Western Blotting for MCT1 and MCT4 Expression
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MCT1 and MCT4
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[11][12]
Seahorse XF Glycolytic Rate Assay
This assay measures the real-time extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A and 2-Deoxyglucose)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the growth medium with the Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with Rotenone/Antimycin A and 2-Deoxyglucose according to the kit instructions.
-
Calibrate the Seahorse XF Analyzer and then replace the calibration plate with the cell plate.
-
Run the assay to measure basal ECAR, followed by the sequential injection of Rotenone/Antimycin A (to inhibit mitochondrial respiration) and 2-DG (to inhibit glycolysis).
Visualizations
Caption: Mechanism of action of this compound in a glycolytic cancer cell.
Caption: MCT4-mediated resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Expression of monocarboxylate transporter (MCT) 1 and MCT4 in overloaded mice plantaris muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimisation of immunofluorescence methods to determine MCT1 and MCT4 expression in circulating tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lab.research.sickkids.ca [lab.research.sickkids.ca]
Adjusting Mct-IN-1 treatment time for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mct-IN-1, a general term for Monocarboxylate Transporter 1 (MCT1) inhibitors. The information provided is collated from studies involving well-characterized MCT1 inhibitors such as AZD3965 and AR-C155858.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (MCT1 inhibitors)?
A1: this compound compounds are inhibitors of the Monocarboxylate Transporter 1 (MCT1), also known as SLC16A1. MCT1 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate (B86563) and pyruvate, across the cell membrane.[1] In many cancer cells, particularly those exhibiting high rates of glycolysis (the Warburg effect), MCT1 is crucial for exporting the large amounts of lactate produced.[2][3] By inhibiting MCT1, these compounds block lactate efflux, leading to intracellular lactate accumulation.[2][4] This disruption in lactate transport can lead to a feedback inhibition of glycolysis, reduced ATP production, increased oxidative stress, and ultimately, a decrease in cell proliferation and survival.[2][3]
Q2: What is a typical starting concentration and treatment time for an MCT1 inhibitor?
A2: The optimal concentration and treatment time for an MCT1 inhibitor are highly dependent on the specific compound, the cell line being used, and the experimental endpoint. However, based on published data for common MCT1 inhibitors like AZD3965 and AR-C155858, a general starting point can be recommended.
For initial experiments, a concentration range of 10 nM to 1 µM is often effective.[1][5][6] Treatment times can vary significantly:
-
Short-term (30 minutes to 4 hours): For assessing acute effects on lactate transport and metabolic flux.[7][8]
-
Mid-term (24 to 72 hours): For evaluating effects on cell proliferation, viability, and cell cycle distribution.[4][6]
-
Long-term (several days to weeks): For studies on cellular adaptation and resistance mechanisms.[4]
It is always recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How can I determine if my cells are sensitive to MCT1 inhibition?
A3: The sensitivity of cancer cells to MCT1 inhibition often correlates with their metabolic phenotype. Cells that are highly glycolytic and express high levels of MCT1 but low levels of MCT4 (another lactate transporter) are generally more sensitive.[4][9] You can assess the sensitivity of your cell line by:
-
Measuring MCT1 and MCT4 expression: Use techniques like Western blotting or qPCR to determine the relative protein or mRNA levels of MCT1 and MCT4.
-
Assessing glycolytic activity: Measure the extracellular acidification rate (ECAR) using a Seahorse analyzer to determine the reliance of your cells on glycolysis.
-
Performing a dose-response curve: Treat your cells with a range of MCT1 inhibitor concentrations and measure cell viability after a set time (e.g., 72 hours) to determine the IC50 value.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | 1. Cell line is resistant: The cells may have low MCT1 expression or high MCT4 expression, providing an alternative route for lactate export.[4][9] | 1. Confirm MCT1 and MCT4 expression levels in your cell line. Consider using a different cell line with a more favorable MCT1/MCT4 expression ratio. |
| 2. Suboptimal inhibitor concentration: The concentration of the MCT1 inhibitor may be too low to effectively block lactate transport. | 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). | |
| 3. Insufficient treatment time: The duration of the treatment may not be long enough to induce a significant biological response. | 3. Conduct a time-course experiment, extending the treatment duration (e.g., up to 120 hours).[4] | |
| High cytotoxicity observed even at low concentrations. | 1. Cell line is highly sensitive: The cells may be extremely dependent on MCT1 for survival. | 1. Use a lower concentration range in your experiments. |
| 2. Off-target effects of the compound. | 2. Ensure the purity of your MCT1 inhibitor. If possible, confirm the phenotype with a second, structurally different MCT1 inhibitor or with siRNA-mediated knockdown of MCT1. | |
| 3. Extended treatment duration: Prolonged inhibition of MCT1 can lead to significant cellular stress and death. | 3. Shorten the incubation time and perform assays at earlier time points. | |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions: Factors like cell density, passage number, and media composition can influence cellular metabolism and drug response. | 1. Standardize your cell culture protocols. Ensure consistent seeding densities and use cells within a defined passage number range. |
| 2. Instability of the MCT1 inhibitor. | 2. Prepare fresh stock solutions of the inhibitor and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of an MCT1 inhibitor on cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MCT1 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the MCT1 inhibitor in complete culture medium. Include a vehicle-only control.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the MCT1 inhibitor or vehicle.
-
Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Intracellular Lactate Accumulation Assay
This protocol measures the direct effect of an MCT1 inhibitor on its target.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MCT1 inhibitor stock solution
-
PBS (phosphate-buffered saline), ice-cold
-
Lysis buffer
-
Lactate assay kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Seed cells in 6-well plates and grow until they reach 80-90% confluency.
-
Treat the cells with the desired concentration of the MCT1 inhibitor or vehicle for a short duration (e.g., 30 minutes to 4 hours).[4]
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.
-
Measure the total protein concentration in the lysates for normalization.
-
Express the results as lactate concentration per mg of protein.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of an MCT1 inhibitor on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MCT1 inhibitor stock solution
-
PBS
-
70% ethanol (B145695), ice-cold
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the MCT1 inhibitor or vehicle for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Centrifuge the cell suspension and wash the pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Visualizations
Inhibition of MCT1 leads to a cascade of intracellular events, primarily initiated by the accumulation of lactate. This can impact major signaling pathways that regulate cell metabolism, growth, and survival.
Caption: Signaling pathway affected by MCT1 inhibition.
The diagram above illustrates how this compound (an MCT1 inhibitor) blocks the export of lactate, leading to its intracellular accumulation. This accumulation causes feedback inhibition of glycolysis. The disruption of cellular metabolism can lead to increased oxidative stress and may also impact pro-survival signaling pathways like the PI3K/AKT/mTOR pathway, ultimately inhibiting cell growth and potentially inducing apoptosis.
Caption: Workflow for optimizing this compound treatment time.
This workflow diagram outlines the experimental process for determining the optimal treatment time of an MCT1 inhibitor. It begins with cell culture, followed by treatment under various conditions. A battery of assays is then performed to assess different biological endpoints. The data from these assays are analyzed to conclude the optimal treatment duration for the desired response.
References
- 1. mdpi.com [mdpi.com]
- 2. Blocking Lactate Export by Inhibiting the Myc Target MCT1 Disables Glycolysis and Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the Monocarboxylate Transporter 1 inhibitor AZD3965 in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Seahorse Assay Results with Mct-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected Seahorse XF assay results when using the Monocarboxylate Transporter 1 (MCT1) inhibitor, Mct-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on Seahorse assay results?
A1: this compound is an inhibitor of MCT1, a transporter responsible for the transport of lactate (B86563) and other monocarboxylates across the plasma membrane.[1][2] Depending on the cell type and its metabolic phenotype, MCT1 can be responsible for either lactate influx or efflux.[1][3][4]
-
In highly glycolytic cells that export lactate via MCT1: Inhibition by this compound is expected to cause an accumulation of intracellular lactate, leading to a decrease in the Extracellular Acidification Rate (ECAR), which is a proxy for glycolysis.[1][5] This intracellular lactate accumulation can also cause feedback inhibition of glycolysis.[1]
-
In cells that primarily import lactate to fuel mitochondrial respiration: this compound is expected to decrease the Oxygen Consumption Rate (OCR) as the supply of lactate as a fuel for the TCA cycle is diminished.
Q2: What is this compound's mechanism of action?
A2: this compound is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). MCT1 facilitates the proton-linked transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across the cell membrane.[1][2] By blocking MCT1, this compound disrupts the metabolic pathways that rely on this transport, primarily lactate flux.[1][2]
Troubleshooting Unexpected Seahorse Assay Results
Scenario 1: Unexpected Increase in Oxygen Consumption Rate (OCR) after this compound Treatment
Q: We treated our cancer cell line with this compound and, contrary to our expectations of seeing a decrease, we observed an increase in the basal OCR in our Seahorse Mito Stress Test. What could be the reason for this?
A: An unexpected increase in OCR after this compound treatment can be indicative of a metabolic shift or cellular adaptation. Here are a few potential explanations:
-
Metabolic Reprogramming: Some cancer cells adapt to MCT1 inhibition by shifting their metabolism towards increased mitochondrial respiration.[6][7] By blocking lactate transport, the cells may be forced to utilize other substrates to fuel the TCA cycle, leading to an increase in OCR. This increased mitochondrial metabolism can be a survival mechanism under the stress induced by the inhibitor.[6][7]
-
Substrate Switch: The inhibition of lactate transport may compel the cells to switch to other fuel sources like glucose or glutamine to a greater extent to maintain energy production, thereby boosting mitochondrial activity.
-
Off-Target Effects: While this compound is designed to be selective for MCT1, the possibility of off-target effects at the concentration used cannot be entirely ruled out without further validation.[8]
Troubleshooting Steps:
-
Validate the phenotype: Confirm that the observed increase in OCR is a consistent and statistically significant finding across multiple experiments.
-
Analyze other Mito Stress Test parameters: Examine the spare respiratory capacity and ATP production. An increase in these parameters would further support the hypothesis of a metabolic shift towards enhanced mitochondrial function.
-
Investigate substrate utilization: Perform a Seahorse XF Fuel Flex Test to determine if there is a shift in the cells' reliance on glucose, glutamine, or fatty acids for mitochondrial respiration in the presence of this compound.
-
Titrate the inhibitor: Perform a dose-response experiment with this compound to see if the effect on OCR is concentration-dependent. This can help distinguish between a specific metabolic reprogramming event and potential off-target or toxic effects at higher concentrations.
Scenario 2: No Change or an Unexpected Increase in Extracellular Acidification Rate (ECAR) after this compound Treatment
Q: We are working with a highly glycolytic cell line that we believe exports lactate via MCT1. However, after treatment with this compound, we see no significant change, or in some cases, a slight increase in ECAR in our Glycolysis Stress Test. Why isn't ECAR decreasing?
A: This is a common and insightful experimental outcome. The lack of a decrease, or even an increase, in ECAR can be attributed to several factors:
-
Compensatory Lactate Efflux: Cells can express other monocarboxylate transporters, such as MCT4, which can compensate for the inhibition of MCT1.[1][4] If the cells upregulate or have sufficient basal expression of MCT4, they can continue to export lactate, thus maintaining a high ECAR. MCT4 is particularly adept at lactate export under conditions of high intracellular lactate.[5]
-
Contribution of CO2 to ECAR: ECAR is a measure of proton efflux, which is not solely derived from lactate secretion. A significant portion of ECAR can come from the hydration of CO2 produced during mitochondrial respiration.[9] If this compound treatment paradoxically increases OCR (as discussed in Scenario 1), the resulting increase in CO2 production could mask a decrease in lactate-derived ECAR or even lead to a net increase in total ECAR.
-
Non-MCT1 Mediated Lactate Transport: The cells may utilize other, less common, mechanisms for lactate export that are not inhibited by this compound.
-
Incorrect Assumption of MCT1 Dominance: The initial hypothesis that MCT1 is the primary lactate exporter in your cell line might be incorrect.
Troubleshooting Steps:
-
Profile MCT Expression: Use techniques like western blotting or qPCR to determine the relative expression levels of MCT1 and MCT4 in your cell line. This will help you understand the potential for compensatory efflux through MCT4.
-
Use a Dual MCT1/MCT4 Inhibitor: If available, a dual inhibitor could be used to see if blocking both transporters leads to the expected decrease in ECAR.
-
Perform a Glycolytic Rate Assay: The Seahorse XF Glycolytic Rate Assay can distinguish between the ECAR derived from glycolysis (glycoPER) and that from respiration (mitoOCR). This will provide a more accurate measurement of the glycolytic response to this compound.[10][11]
-
Measure Intracellular Lactate: Directly measuring intracellular lactate levels after this compound treatment can confirm if the inhibitor is effectively blocking lactate transport, even if ECAR does not change as expected. An accumulation of intracellular lactate would indicate successful target engagement.[6]
Data Summary Tables
Table 1: Expected vs. Unexpected Seahorse Results with this compound in a Highly Glycolytic Cell Line
| Parameter | Expected Result | Unexpected Result | Potential Interpretation of Unexpected Result |
| Basal OCR | No significant change or slight decrease | Significant Increase | Metabolic shift towards oxidative phosphorylation; Substrate switching.[6][7] |
| Basal ECAR | Significant Decrease | No change or Increase | Compensatory lactate efflux via MCT4; Increased CO2 contribution to ECAR.[1][9] |
Table 2: Expected vs. Unexpected Seahorse Results with this compound in a Lactate-Importing Cell Line
| Parameter | Expected Result | Unexpected Result | Potential Interpretation of Unexpected Result |
| Basal OCR | Significant Decrease | No change or Increase | Cellular adaptation to utilize alternative fuels; Off-target effects.[8] |
| Basal ECAR | No significant change | Significant Increase | Compensatory increase in glycolysis to maintain ATP levels. |
Experimental Protocols
Seahorse XF Cell Mito Stress Test Protocol
This protocol is a generalized procedure and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding:
-
Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.
-
-
Inhibitor Treatment (if applicable):
-
On the day of the assay, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 1-24 hours).
-
-
Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge with XF Calibrant in a non-CO2 37°C incubator overnight.
-
Prepare assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.
-
Wash the cells once with the assay medium.
-
Add the final volume of assay medium to each well and incubate in a non-CO2 37°C incubator for 1 hour.
-
-
Prepare Injection Compounds:
-
Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations. Optimal concentrations should be determined empirically for each cell line.[12]
-
-
Seahorse XF Analyzer Operation:
-
Load the injection compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the sensor cartridge and then run the assay with the cell plate.
-
-
Data Acquisition:
-
Measure the OCR at baseline and after the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
Seahorse XF Glycolysis Stress Test Protocol
This protocol is a generalized procedure and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding:
-
Follow the same cell seeding protocol as the Mito Stress Test.
-
-
Inhibitor Treatment (if applicable):
-
Follow the same inhibitor treatment protocol as the Mito Stress Test.
-
-
Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge as described above.
-
Prepare glycolysis stress test medium (e.g., XF Base Medium supplemented with glutamine, but without glucose or pyruvate) and warm to 37°C.[13]
-
Wash the cells once with the glycolysis stress test medium.
-
Add the final volume of glycolysis stress test medium to each well and incubate in a non-CO2 37°C incubator for 1 hour.
-
-
Prepare Injection Compounds:
-
Prepare stock solutions of glucose, oligomycin, and 2-deoxyglucose (2-DG) in the glycolysis stress test medium at the desired final concentrations.[13]
-
-
Seahorse XF Analyzer Operation:
-
Load the injection compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the sensor cartridge and then run the assay with the cell plate.
-
-
Data Acquisition:
-
Measure the ECAR at baseline and after the sequential injection of glucose, oligomycin, and 2-DG.[13]
-
Visualizations
Caption: Mechanism of this compound action on a glycolytic cell.
Caption: Troubleshooting workflow for unexpected Seahorse results.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From OCR and ECAR to energy: Perspectives on the design and interpretation of bioenergetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hpst.cz [hpst.cz]
Validation & Comparative
A Head-to-Head Comparison of MCT1 Inhibitors: MCT-IN-1 vs. AZD3965
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for investigating the therapeutic potential of targeting the monocarboxylate transporter 1 (MCT1). This guide provides a comprehensive comparison of two commercially available MCT1 inhibitors, MCT-IN-1 and AZD3965, summarizing their performance based on available experimental data.
At a Glance: Performance Comparison
| Parameter | This compound | AZD3965 |
| MCT1 Potency | IC50: 9 nM | Ki: 1.6 nM[1][2], IC50: 5.12 nM (lactate efflux)[3] |
| MCT4 Potency | IC50: 14 nM | No inhibition at 10 µM[1][4] |
| Selectivity | Potent inhibitor of both MCT1 and MCT4 | Highly selective for MCT1 over MCT4; also inhibits MCT2 (6-fold less potent than MCT1)[1][3] |
| Clinical Development | Preclinical research tool | Phase I clinical trials completed[1][2] |
| In Vivo Efficacy Data | Limited publicly available data | Demonstrated tumor growth inhibition in xenograft models[3][5] |
Mechanism of Action: Targeting Lactate (B86563) Transport
Both this compound and AZD3965 are small molecule inhibitors designed to block the function of Monocarboxylate Transporter 1 (MCT1), a protein crucial for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane. In many cancer cells, a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect), leads to high levels of lactate production. MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for rapid cell proliferation. By inhibiting MCT1, both compounds aim to cause an intracellular buildup of lactate, leading to a drop in intracellular pH, disruption of glycolysis, and ultimately, cancer cell death.
The expression of another lactate transporter, MCT4, is a known resistance mechanism to MCT1 inhibition.[1] AZD3965 has been shown to be most effective in tumors with high MCT1 and low MCT4 expression.[1][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and AZD3965.
Table 1: Inhibitory Potency
| Compound | Target | Potency | Reference |
| This compound | MCT1 | IC50: 9 nM | - |
| MCT4 | IC50: 14 nM | - | |
| AZD3965 | MCT1 | Ki: 1.6 nM | [1][2] |
| MCT1 (Lactate Efflux) | IC50: 5.12 nM | [3] | |
| MCT2 | ~6-fold less potent than MCT1 | [3] | |
| MCT3 | No inhibition at 10 µM | [1] | |
| MCT4 | No inhibition at 10 µM | [1][4] |
Table 2: In Vivo Efficacy of AZD3965 in a Raji Burkitt's Lymphoma Xenograft Model
| Treatment | Dose & Schedule | Tumor Growth Inhibition | Reference |
| AZD3965 | 100 mg/kg, p.o., twice daily | 85% (p<0.0001) | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to characterize MCT1 inhibitors.
Lactate Efflux Assay (for AZD3965)
This protocol is based on methodologies described for characterizing AZD3965's effect on lactate transport.[3]
Objective: To measure the inhibition of lactate efflux from cancer cells.
Materials:
-
Raji cells (or other cancer cell line with high MCT1 expression)
-
Culture medium (e.g., RPMI-1640)
-
AZD3965
-
DMSO (vehicle control)
-
Lactate assay kit
-
LC-MS system
Procedure:
-
Seed Raji cells in a multi-well plate and allow them to adhere or grow to a suitable density.
-
Prepare a dilution series of AZD3965 in culture medium. Include a DMSO-only vehicle control.
-
Replace the existing medium with the medium containing the different concentrations of AZD3965 or vehicle control.
-
Incubate the cells for a defined period (e.g., 4 hours).
-
At the end of the incubation, collect the conditioned medium from each well.
-
Measure the lactate concentration in the collected medium using a lactate assay kit or by LC-MS.
-
Normalize the lactate concentration to the cell number or total protein in each well.
-
Plot the lactate concentration against the AZD3965 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This general protocol can be adapted to assess the effect of both this compound and AZD3965 on cancer cell proliferation.
Objective: To determine the effect of MCT1 inhibition on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or AZD3965
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., resazurin, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and resume growth overnight.
-
Prepare serial dilutions of the MCT1 inhibitor in complete culture medium.
-
Remove the existing medium and add the medium containing the inhibitor or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Study (for AZD3965)
This protocol is a summary of the in vivo efficacy studies conducted with AZD3965.[3][5]
Objective: To evaluate the anti-tumor efficacy of an MCT1 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for tumor implantation (e.g., Raji, COR-L103)
-
Matrigel (optional, for subcutaneous injection)
-
AZD3965
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer AZD3965 (e.g., 100 mg/kg) or vehicle orally, twice daily.
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of intratumoral lactate, immunohistochemistry).
Conclusion
Both this compound and AZD3965 are potent inhibitors of MCT1. The key differentiator lies in their selectivity and the extent of their characterization. AZD3965 is a highly selective MCT1 inhibitor with a wealth of preclinical and clinical data, making it a suitable tool for in-depth studies of MCT1 biology and as a potential therapeutic agent. This compound, while also a potent MCT1 inhibitor, demonstrates significant activity against MCT4, which could be advantageous for targeting tumors that express both transporters. However, the limited publicly available data on this compound's biological effects necessitates further investigation to fully understand its potential. The choice between these two inhibitors will ultimately depend on the specific research question and the desired selectivity profile.
References
- 1. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Mct-IN-1 and AR-C155858 for Monocarboxylate Transporter Inhibition
For Immediate Release
[City, State] – [Date] – In the landscape of metabolic-targeted therapies, the inhibition of monocarboxylate transporters (MCTs) has emerged as a promising strategy for a variety of diseases, including cancer and immune disorders. This guide provides a detailed comparison of two prominent MCT inhibitors, Mct-IN-1 and AR-C155858, to assist researchers, scientists, and drug development professionals in making informed decisions for their research. This comparison is based on currently available experimental data.
Introduction to MCTs and Their Inhibition
Monocarboxylate transporters are critical for the transport of key metabolites like lactate (B86563) and pyruvate (B1213749) across the plasma membrane.[1][2][3] In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to increased lactate production.[4] MCT1 and MCT4 are the primary transporters responsible for lactate efflux, making them attractive targets for therapeutic intervention to disrupt tumor metabolism.[1][2]
This compound: A Dual Inhibitor of MCT1 and MCT4
This compound is a potent inhibitor of both MCT1 and MCT4.[5][6][7] This dual-targeting capability may offer a broader therapeutic window in cancers that rely on either or both of these transporters for lactate export.
AR-C155858: A Potent and Selective Inhibitor of MCT1 and MCT2
AR-C155858 is a highly potent and selective inhibitor of MCT1 and MCT2.[6][8][9] Its mechanism of action involves binding to an intracellular site on the transporters, specifically involving transmembrane helices 7-10.[7][10] Notably, AR-C155858 shows no significant inhibitory activity against MCT4.[7][8]
Head-to-Head Comparison: Potency and Selectivity
The key distinction between this compound and AR-C155858 lies in their selectivity profiles. This compound acts as a dual inhibitor, while AR-C155858 is more selective for MCT1 and MCT2. The following table summarizes the available quantitative data for each inhibitor.
| Inhibitor | Target(s) | IC50 / Ki |
| This compound | MCT1 | IC50: 9 nM[5][6][7] |
| MCT4 | IC50: 14 nM[5][6][7] | |
| AR-C155858 | MCT1 | Ki: ~2.3 nM[5][8][11] |
| MCT2 | Ki: <10 nM[6][8] | |
| MCT4 | No significant inhibition[7][8][11] |
Signaling Pathways and Cellular Consequences of MCT Inhibition
The inhibition of MCT1 and MCT4 disrupts the export of lactate from glycolytic cells, leading to intracellular acidification and a subsequent halt in glycolysis and cell proliferation.[4] In the tumor microenvironment, this can impact the metabolic symbiosis between glycolytic and oxidative cancer cells.
Experimental Protocols
Lactate Transport Assay
This protocol is designed to measure the inhibition of lactate transport into cells.
Materials:
-
Cells expressing the MCT of interest (e.g., cancer cell line)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
[¹⁴C]-L-lactate
-
This compound or AR-C155858
-
Scintillation fluid and counter
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash cells with PBS.
-
Pre-incubate cells with varying concentrations of the inhibitor (this compound or AR-C155858) or vehicle control for a specified time.
-
Initiate the transport assay by adding a solution containing [¹⁴C]-L-lactate and the corresponding inhibitor concentration.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Stop the transport by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the rate of lactate transport and determine the IC50 value for each inhibitor.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on cell proliferation and viability.[12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or AR-C155858
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or AR-C155858. Include a vehicle control.
-
Incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Conclusion
Both this compound and AR-C155858 are potent inhibitors of monocarboxylate transporters and represent valuable tools for cancer research and drug development. The choice between these two compounds will largely depend on the specific research question and the expression profile of MCT isoforms in the model system being studied. This compound's dual activity against MCT1 and MCT4 may be advantageous in heterogeneous tumors, while AR-C155858's selectivity for MCT1 and MCT2 allows for more targeted investigations of these specific transporters. Further in vivo studies are necessary to fully elucidate the therapeutic potential of both inhibitors.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lactate/pyruvate transporter MCT-1 is a direct Wnt target that confers sensitivity to 3-bromopyruvate in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Monocarboxylate Transporter 1 (MCT 1) Inhibitor - Metabolic Pathway Modulators - Chemietek [chemietek.com]
- 9. Regulation of Acetate Utilization by Monocarboxylate Transporter 1 (MCT1) in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
Mct-IN-1: A Comparative Guide to Its Inhibitory Effect on Lactate Export
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mct-IN-1, a potent dual inhibitor of monocarboxylate transporter 1 (MCT1) and monocarboxylate transporter 4 (MCT4), with other known MCT inhibitors. The experimental data and protocols detailed herein offer a framework for validating the inhibitory effects of this compound on lactate (B86563) export, a critical process in cancer metabolism.
Comparative Analysis of MCT Inhibitors
This compound has emerged as a significant tool for studying the metabolic vulnerabilities of cancer cells that rely on aerobic glycolysis, a phenomenon known as the Warburg effect. By inhibiting both MCT1 and MCT4, this compound effectively blocks the export of lactate, leading to intracellular acidification and disruption of glycolytic flux. The following table summarizes the quantitative data of this compound in comparison to other well-characterized MCT inhibitors.
| Inhibitor | Target(s) | IC50 / Ki Value | Reference(s) |
| This compound | MCT1, MCT4 | IC50: 9 nM (MCT1), 14 nM (MCT4) | [1][2][3][4] |
| AR-C155858 | MCT1, MCT2 | Ki: 2.3 nM (MCT1), <10 nM (MCT2) | [5][6][7][8] |
| AZD3965 | MCT1 (selective) | Ki: 1.6 nM | [4][9][10][11] |
| Syrosingopine | MCT1, MCT4 | IC50: 2500 nM (MCT1), 40 nM (MCT4) | [1][2][12] |
Signaling Pathway and Inhibition
The transport of lactate across the cell membrane is a crucial node in cancer cell metabolism. The following diagram illustrates the role of MCT1 and MCT4 in lactate export and the mechanism of action for inhibitors like this compound.
Caption: Inhibition of lactate export by this compound and other MCT inhibitors.
Experimental Protocols
To validate the inhibitory effect of this compound on lactate export, two key experiments are recommended: a lactate export assay to measure the rate of lactate extrusion and an intracellular lactate accumulation assay to quantify the intracellular buildup of lactate upon inhibitor treatment.
Lactate Export Assay using a Seahorse XF Analyzer
This protocol measures the extracellular acidification rate (ECAR), which is largely attributed to the export of lactic acid.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound and other comparator inhibitors
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for one hour.
-
Inhibitor Preparation: Prepare stock solutions of this compound and other inhibitors for injection.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. After an initial period of baseline measurements, inject the inhibitor(s) and monitor the change in ECAR. A decrease in ECAR following inhibitor injection indicates a reduction in lactate export.
Intracellular Lactate Accumulation Assay
This protocol quantifies the amount of lactate that accumulates within the cells following treatment with an MCT inhibitor.
Materials:
-
Cell culture plates
-
This compound and other comparator inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Lactate assay kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with varying concentrations of this compound or other inhibitors for a specified period.
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them using a suitable lysis buffer.
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Lactate Quantification: Use a commercial lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Normalize the lactate concentration to the total protein concentration of each sample. An increase in intracellular lactate concentration with increasing inhibitor concentration confirms the inhibition of lactate export.
Experimental Workflow
The following diagram outlines the logical flow of experiments to validate the inhibitory effect of this compound.
Caption: Experimental workflow for validating this compound's effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. files.core.ac.uk [files.core.ac.uk]
A Head-to-Head Comparison: siRNA Knockdown vs. Mct-IN-1 for Targeting MCT1/4 in Cancer Research
In the landscape of cancer metabolism research, the monocarboxylate transporters MCT1 and MCT4 have emerged as critical players in tumor progression and represent promising therapeutic targets. These transporters facilitate the efflux and influx of lactate (B86563), a key metabolite in the tumor microenvironment that fuels cancer cell proliferation, angiogenesis, and immune evasion. Researchers seeking to interrogate the function of MCT1 and MCT4 have two primary tools at their disposal: siRNA-mediated gene knockdown and pharmacological inhibition with small molecules like Mct-IN-1. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their studies.
At a Glance: siRNA Knockdown vs. This compound
| Feature | siRNA Knockdown of MCT1/4 | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing by degrading target mRNA | Direct, competitive inhibition of lactate transport activity |
| Specificity | High sequence-dependent specificity for MCT1 or MCT4 mRNA | Potent inhibitor of both MCT1 and MCT4.[1] Off-target effects on other proteins are possible. |
| Mode of Action | Reduces the total cellular pool of the target protein | Blocks the function of existing transporter proteins |
| Time to Effect | Typically 24-72 hours to achieve maximal protein reduction | Rapid, often within minutes to hours of application |
| Duration of Effect | Transient, lasting several days depending on cell division rate | Reversible and dependent on the continued presence of the inhibitor |
| Delivery | Requires transfection reagents or viral vectors to enter cells | Cell-permeable, administered directly to cell culture media or in vivo |
Performance Data: A Quantitative Comparison
The efficacy of both siRNA knockdown and this compound can be quantified through various cellular and in vivo assays. Below is a summary of representative data from studies utilizing these techniques.
Table 1: Efficacy of siRNA-mediated Knockdown of MCT1 and MCT4
| Target | Cell Line | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Functional Outcome | Reference |
| MCT1 | MCF7 | ~70-80% | Not specified | Reduced lactate uptake | [2] |
| MCT4 | PC-3 | ~65-85% | ~20-85% | Reduced cell proliferation and invasion | [3] |
| MCT4 | MDA-MB-231 | Not specified | Significant reduction | Reduced tumor volume in vivo | [4] |
| MCT1 & MCT4 | SNU668, SNU216 | Not specified | Significant reduction | Decreased cell proliferation | [5] |
Table 2: Potency and Cellular Effects of MCT1/4 Inhibitors
| Inhibitor | Target(s) | IC50 | Cell Line | Effect on Lactate Transport | Effect on Cell Proliferation | Reference |
| This compound | MCT1, MCT4 | 9 nM (MCT1), 14 nM (MCT4) | Not specified | Potent inhibition | Not specified | [1] |
| AZD3965 | MCT1 | ~1.6 nM (Ki) | Various cancer cell lines | Reduced lactate influx and efflux | Inhibition of proliferation | [6][7] |
| Syrosingopine | MCT1, MCT4 | Not specified | Pancreatic Neuroendocrine Tumor Cells | Impaired lactate secretion | Reduced proliferation | [8] |
Experimental Corner: Protocols and Methodologies
Reproducible and robust experimental design is paramount. The following sections provide detailed protocols for key experiments cited in this comparison.
siRNA Transfection Protocol for MCT1/4 Knockdown
This protocol is a general guideline for transiently knocking down MCT1 or MCT4 expression in cultured cancer cells using siRNA. Optimization of siRNA concentration, transfection reagent volume, and incubation times is recommended for each cell line.
Materials:
-
MCT1- or MCT4-specific siRNA and non-targeting control siRNA (e.g., from Santa Cruz Biotechnology[9] or Qiagen[10])
-
Transfection reagent (e.g., DharmaFECT™[11], Lipofectamine™ RNAiMAX)
-
Opti-MEM™ or other serum-free medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In tube A, dilute 20-100 pmol of siRNA (MCT1, MCT4, or control) into 100 µL of serum-free medium.
-
In tube B, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the siRNA-lipid complex mixture dropwise to the cells.
-
Add 800 µL of serum-free medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1 mL of complete medium (containing serum) to each well.
-
Continue to incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., qRT-PCR for mRNA knockdown, Western blot for protein knockdown, or functional assays).
-
This compound Treatment Protocol in Cell Culture
This protocol outlines the general procedure for treating cultured cancer cells with a small molecule inhibitor of MCT1/4.
Materials:
-
This compound or other MCT1/4 inhibitor (e.g., AZD3965, Syrosingopine)
-
DMSO (for dissolving the inhibitor)
-
Complete cell culture medium
-
Cells of interest
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the MCT inhibitor in DMSO. For example, a 10 mM stock. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for lactate assays) and allow them to adhere and reach the desired confluency.
-
Treatment:
-
Dilute the inhibitor stock solution in complete culture medium to the desired final concentrations. It is crucial to include a vehicle control (DMSO alone) at the same final concentration as in the inhibitor-treated wells.
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
-
Incubation and Analysis: Incubate the cells for the desired duration (from a few hours to several days, depending on the assay). Proceed with downstream analyses such as lactate transport assays, cell viability/proliferation assays, or metabolic profiling.
Lactate Transport Assay
This assay measures the rate of lactate uptake or efflux by cells.
Materials:
-
14C-Lactate or a colorimetric/fluorometric lactate assay kit (e.g., from Sigma-Aldrich, Cell Biolabs, TCI Chemicals, or ScienCell)[1][12][13][14]
-
Transport buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Cells treated with siRNA or this compound
Procedure (using a colorimetric assay kit):
-
Sample Preparation:
-
For extracellular lactate measurement, collect the cell culture supernatant.
-
For intracellular lactate measurement, lyse the cells according to the kit manufacturer's instructions.
-
-
Standard Curve Preparation: Prepare a standard curve using the lactate standard provided in the kit.
-
Assay Reaction:
-
Add samples and standards to a 96-well plate.
-
Prepare and add the reaction mix (containing lactate oxidase and a probe) to each well.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement: Read the absorbance at the wavelength specified in the kit's protocol using a microplate reader.
-
Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.
Cell Proliferation Assay (e.g., MTT or EdU)
This assay quantifies the effect of MCT1/4 inhibition on cell growth.
Materials:
-
MTT reagent or EdU labeling and detection kit
-
96-well plates
-
Cells treated with siRNA or this compound
Procedure (MTT Assay):
-
Cell Treatment: Seed and treat cells with siRNA or this compound in a 96-well plate as described in the respective protocols.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of siRNA or this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[8][15][16][17][18]
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Cancer cells for injection
-
Matrigel (optional, to enhance tumor formation)
-
siRNA formulated for in vivo delivery (e.g., in lipid nanoparticles) or this compound
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells in PBS or a PBS/Matrigel mixture) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
siRNA: Administer the formulated siRNA (e.g., via intravenous or intraperitoneal injection) according to a predetermined schedule.[19]
-
This compound: Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
The control group should receive a non-targeting siRNA or the vehicle used to dissolve the inhibitor.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizing the Mechanisms and Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the central role of MCT1/4 in cancer metabolism.
Experimental Workflow for siRNA Knockdown
Caption: Workflow for MCT1/4 knockdown using siRNA.
Mechanism of this compound Inhibition
Caption: this compound blocks lactate transport via MCT1/4.
The Lactate Shuttle in the Tumor Microenvironment
Caption: MCT1/4 mediate the lactate shuttle in tumors.
Conclusion and Recommendations
The choice between siRNA knockdown and a small molecule inhibitor like this compound depends on the specific research question.
-
siRNA knockdown is the preferred method for unequivocally demonstrating that the observed phenotype is a direct result of the loss of the target protein. It is particularly useful for target validation studies. However, the transient nature of the effect and the need for transfection can be limitations.
-
This compound treatment offers a rapid and reversible means to inhibit MCT1/4 function, making it ideal for studying the acute effects of lactate transport inhibition and for in vivo studies where continuous target suppression is desired. The potential for off-target effects necessitates careful validation, often by confirming key findings with a complementary method like siRNA.
For a comprehensive understanding of MCT1/4 biology, a dual approach that utilizes both siRNA-mediated knockdown and pharmacological inhibition is often the most rigorous strategy. This allows for cross-validation of results and provides a more complete picture of the roles these critical transporters play in cancer.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monocarboxylate Transporters: Therapeutic Targets and Prognostic Factors in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. siRNA targeting Livin decreases tumor in a xenograft model for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mct-IN-1: A Comparative Analysis of its Impact on Glycolytic vs. Oxidative Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of cancer is a promising frontier for therapeutic intervention. Among the key players in cancer cell metabolism are the monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, which regulate the transport of lactate (B86563) and other monocarboxylates across the cell membrane. Mct-IN-1, a potent dual inhibitor of both MCT1 and MCT4, presents a compelling strategy to disrupt the metabolic adaptability of tumors. This guide provides a comparative analysis of this compound's effects on cancer cells with distinct metabolic phenotypes: those that primarily rely on glycolysis and those that favor oxidative phosphorylation.
Introduction to this compound
This compound is a small molecule inhibitor with high potency against both MCT1 (IC50 = 9 nM) and MCT4 (IC50 = 14 nM)[1]. This dual-inhibitory action is significant because cancer cells often exhibit metabolic heterogeneity. Glycolytic cancer cells, which produce large amounts of lactate through the Warburg effect, typically upregulate MCT4 for lactate efflux to avoid intracellular acidification[2]. In contrast, oxidative cancer cells can take up lactate via MCT1 and use it as a fuel source for the tricarboxylic acid (TCA) cycle[2][3]. By inhibiting both transporters, this compound has the potential to disrupt this metabolic symbiosis and target a broader range of cancer cells within a tumor.
Comparative Efficacy of this compound on Glycolytic vs. Oxidative Cancer Cells
The differential expression and reliance on MCT1 and MCT4 in glycolytic and oxidative cancer cells suggest that this compound will have distinct effects on these two populations. While direct comparative data for this compound across a panel of purely glycolytic versus oxidative cell lines is emerging, studies on dual MCT1/MCT4 inhibitors like syrosingopine (B1682859) provide valuable insights into the expected outcomes.
Effects on Glycolytic Cancer Cells
Glycolytic cancer cells are characterized by high rates of glucose uptake and lactate production. They are heavily dependent on MCT4 to export the excess lactate and maintain intracellular pH.
-
Mechanism of Action: By inhibiting MCT4, this compound is expected to block lactate efflux, leading to intracellular lactate accumulation and a subsequent drop in intracellular pH (acidification). This intracellular acidosis can inhibit glycolytic enzymes and ultimately trigger apoptosis[4]. The inhibition of MCT1 further prevents any potential compensatory lactate uptake.
-
Expected Outcomes:
-
Decreased cell viability and proliferation.
-
Increased intracellular lactate levels.
-
Decreased extracellular lactate levels.
-
Induction of apoptosis.
-
Effects on Oxidative Cancer Cells
Oxidative cancer cells utilize oxidative phosphorylation to generate ATP and can use lactate as a fuel source, which they import primarily through MCT1.
-
Mechanism of Action: this compound's inhibition of MCT1 will block the uptake of lactate, forcing these cells to rely on other fuel sources, such as glucose. This can create a metabolic vulnerability, especially in a nutrient-deprived tumor microenvironment.
-
Expected Outcomes:
-
A shift in metabolism from lactate oxidation to glycolysis.
-
Potential for reduced proliferation if alternative fuel sources are limited.
-
Increased glucose consumption.
-
Quantitative Data Comparison
The following tables summarize the expected quantitative effects of a dual MCT1/MCT4 inhibitor, using data from studies on syrosingopine as a proxy to illustrate the differential impact on glycolytic and oxidative cancer cells.
Table 1: Effect of Dual MCT1/MCT4 Inhibition on Cancer Cell Viability and Metabolism
| Parameter | Glycolytic Cells (e.g., MDA-MB-231) | Oxidative Cells (e.g., FaDu) | Reference |
| Cell Viability (72h) | Significant decrease | Moderate decrease | [5] |
| Cell Proliferation (72h) | Significant decrease | Moderate decrease | [5] |
| Extracellular Acidification Rate (ECAR) | Significant decrease | Significant decrease (at higher conc.) | [1][5] |
| Intracellular pH (pHi) (72h) | Significant decrease | Significant decrease (at higher conc.) | [1] |
| Glucose Consumption (72h) | Significant decrease | No significant change/slight increase | [5] |
| Lactate Secretion (72h) | Significant decrease | Significant decrease | [5] |
Table 2: IC50 Values of this compound
| Transporter | IC50 (nM) | Reference |
| MCT1 | 9 | [1] |
| MCT4 | 14 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound's dual inhibition of MCT1 and MCT4 disrupts cancer cell metabolism.
Experimental Workflow for Assessing Metabolic Phenotype
Caption: A streamlined workflow for characterizing the metabolic phenotype of cancer cells.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader to determine the number of viable cells.
Seahorse XF Glycolysis Stress Test
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate.
-
Assay Preparation: Hydrate the sensor cartridge and replace the cell culture medium with Seahorse XF base medium.
-
Instrument Setup: Load the sensor cartridge with glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) in the appropriate ports.
-
Measurement: Place the cell plate in the Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR) in real-time as the inhibitors are sequentially injected.
-
Data Analysis: Calculate key parameters of glycolysis, including the basal glycolysis rate, glycolytic capacity, and glycolytic reserve.
Lactate Transport Assay
-
Cell Culture: Culture cancer cells to near confluence in 6-well plates.
-
Treatment: Treat the cells with this compound or vehicle control for the desired time.
-
Lactate Measurement:
-
Extracellular Lactate: Collect the cell culture medium.
-
Intracellular Lactate: Wash the cells with cold PBS, lyse the cells, and collect the lysate.
-
-
Quantification: Measure the lactate concentration in the medium and cell lysates using a colorimetric or fluorometric lactate assay kit according to the manufacturer's instructions.
Pyruvate Export Assay
-
Cell Culture and Treatment: Similar to the lactate transport assay, culture and treat cells with this compound.
-
Sample Collection: Collect the cell culture medium.
-
Deproteinization: Deproteinize the medium samples using a spin filter to remove any enzymes that might degrade pyruvate.
-
Quantification: Measure the pyruvate concentration in the deproteinized medium using a pyruvate assay kit.
Conclusion
This compound, as a dual inhibitor of MCT1 and MCT4, represents a promising therapeutic strategy for targeting the metabolic plasticity of cancer. Its distinct mechanisms of action against glycolytic and oxidative cancer cells highlight its potential to be effective against heterogeneous tumors. By disrupting lactate transport, this compound can induce cell death in lactate-addicted glycolytic cells and create metabolic stress in lactate-consuming oxidative cells. Further research, particularly direct comparative studies of this compound on a wider range of cancer cell lines with defined metabolic phenotypes, will be crucial to fully elucidate its therapeutic potential and identify patient populations most likely to benefit from this novel anti-cancer agent.
References
- 1. Evaluation of Syrosingopine, an MCT Inhibitor, as Potential Modulator of Tumor Metabolism and Extracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Tumor metabolism: cancer cells give and take lactate [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Mct-IN-1 vs. Syrosingopine: A Comparative Guide to Dual MCT1/MCT4 Inhibitors
For researchers in oncology and metabolic therapies, the inhibition of monocarboxylate transporters (MCTs) presents a promising strategy to disrupt the metabolic symbiosis within the tumor microenvironment. MCT1 and MCT4 are key transporters responsible for the efflux of lactate (B86563) from highly glycolytic cancer cells, a process that sustains their high metabolic rate and contributes to an acidic, immunosuppressive tumor microenvironment. This guide provides a detailed comparison of two dual MCT1/MCT4 inhibitors: Mct-IN-1 and syrosingopine (B1682859).
Executive Summary
This compound emerges as a significantly more potent dual inhibitor of both MCT1 and MCT4 compared to syrosingopine. While both compounds target the same transporters, this compound exhibits nanomolar efficacy against both isoforms, whereas syrosingopine's potency is more pronounced against MCT4 and is considerably weaker for MCT1. This difference in potency may have significant implications for their therapeutic application and experimental use.
Data Presentation
The following tables summarize the key quantitative data for this compound and syrosingopine, providing a clear comparison of their inhibitory activities.
Table 1: Inhibitory Concentration (IC50) Values
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound | MCT1 | 9[1][2][3] | Not specified |
| MCT4 | 14[1][2][3] | Not specified | |
| Syrosingopine | MCT1 | ~2500[4] | HAP1 cells[4] |
| MCT4 | ~40[4] | HAP1 cells[4] |
Table 2: Key Characteristics
| Characteristic | This compound | Syrosingopine |
| Primary Target(s) | MCT1 and MCT4[1][2][3] | MCT1 and MCT4[4][5] |
| Potency | High, nanomolar IC50 for both targets[1][2][3] | Moderate, with ~60-fold higher potency for MCT4 over MCT1[4][5] |
| Known Combinations | Data not available | Synergistic with metformin, leading to synthetic lethality in cancer cells[4][5][6] |
| Therapeutic Context | Preclinical research tool for studying dual MCT1/MCT4 inhibition | Investigated as a repurposed anti-hypertensive drug for cancer therapy[4][5] |
Mechanism of Action
Both this compound and syrosingopine function by inhibiting the transport of monocarboxylates, primarily lactate, across the cell membrane. By blocking MCT1 and MCT4, these inhibitors lead to an accumulation of intracellular lactate and a decrease in extracellular lactate. This disruption of lactate flux has several downstream consequences for cancer cells:
-
Intracellular Acidification: The buildup of lactic acid lowers the intracellular pH, which can induce cellular stress and apoptosis.
-
Glycolytic Inhibition: The accumulation of lactate can feedback-inhibit glycolysis, a primary energy-producing pathway for many cancer cells.
-
Disruption of Metabolic Symbiosis: In the tumor microenvironment, some cancer cells are highly glycolytic and export lactate, which is then taken up and used as fuel by other, more oxidative cancer cells. Dual MCT1/MCT4 inhibition disrupts this symbiotic relationship.
-
Reversal of Immunosuppression: The acidic tumor microenvironment caused by lactate efflux suppresses the activity of immune cells. By reducing lactate export, these inhibitors may help to restore anti-tumor immunity.
Syrosingopine, in combination with the mitochondrial complex I inhibitor metformin, has been shown to induce a synthetic lethal effect in cancer cells[4][5][6]. This is because the dual inhibition of lactate export (by syrosingopine) and mitochondrial respiration (by metformin) severely restricts the cancer cells' ability to regenerate NAD+, a critical cofactor for glycolysis. This leads to an energy crisis and cell death.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating these inhibitors.
Caption: Mechanism of MCT1/MCT4 Inhibition by this compound and Syrosingopine.
Caption: General experimental workflow for comparing MCT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these inhibitors. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and syrosingopine and to calculate their IC50 values.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and syrosingopine in culture medium. Replace the existing medium with the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Lactate Efflux Assay
Objective: To measure the effect of this compound and syrosingopine on the transport of lactate out of the cells.
Methodology:
-
Cell Culture: Culture cells to confluency in 6-well plates.
-
Pre-treatment: Pre-treat the cells with this compound or syrosingopine at desired concentrations for 2 hours.
-
Lactate Loading: To measure efflux, cells can be loaded with lactate by incubation in a high-lactate medium. Alternatively, endogenous lactate production can be stimulated by culturing cells in a high-glucose medium.
-
Efflux Measurement: At various time points, collect aliquots of the extracellular medium.
-
Lactate Quantification: Measure the lactate concentration in the collected medium using a lactate colorimetric or fluorometric assay kit.
-
Intracellular Lactate: At the end of the experiment, lyse the cells and measure the intracellular lactate concentration.
-
Data Analysis: Normalize the extracellular lactate concentration to the cell number or total protein content. Compare the rate of lactate efflux in treated cells versus control cells.
Extracellular Acidification Rate (ECAR) Measurement
Objective: To assess the impact of the inhibitors on the rate of glycolysis by measuring the acidification of the extracellular medium.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with this compound or syrosingopine for a specified period.
-
Assay Preparation: Wash the cells and incubate them in a low-buffered Seahorse XF assay medium.
-
Seahorse Analysis: Place the cell culture plate in a Seahorse XF Analyzer. The instrument will sequentially inject glucose, oligomycin (B223565) (an ATP synthase inhibitor to maximize glycolysis), and 2-deoxyglucose (a glycolysis inhibitor) to measure the basal glycolysis, glycolytic capacity, and non-glycolytic acidification.
-
Data Analysis: The ECAR is measured in real-time. Compare the ECAR profiles of inhibitor-treated cells with control cells to determine the effect on glycolysis.
Conclusion
This compound and syrosingopine are both valuable tools for studying the role of MCT1 and MCT4 in cancer metabolism. This compound's high potency for both transporters makes it a suitable candidate for studies requiring complete and simultaneous inhibition of both MCT1 and MCT4. Syrosingopine, with its differential potency and established synergistic effects with metformin, offers a clinically relevant model for investigating combination therapies targeting cancer metabolism. The choice between these inhibitors will depend on the specific research question, the expression profile of MCTs in the model system, and the desired concentration range for inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Mct-IN-1 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and data integrity. This document provides crucial safety and logistical information for the potent monocarboxylate transporter (MCT) inhibitor, Mct-IN-1, including operational procedures and disposal plans.
This compound is a selective inhibitor of MCT1 and MCT4, transporters often implicated in cancer metabolism.[1][2] Due to its potent biological activity, meticulous handling procedures are necessary to minimize exposure and ensure a safe laboratory environment. This guide outlines the essential personal protective equipment (PPE), handling protocols, and disposal methods for this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE, categorized by the level of protection offered.
| Protection Level | Equipment | Specifications |
| Primary | Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | |
| Protective Clothing | Laboratory coat. | |
| Secondary | Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization. |
| Face Protection | Face shield in addition to goggles for splash hazards. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential. The following step-by-step guidance provides a clear operational workflow.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
-
Verify that the product name and catalog number (e.g., Selleck Chemicals E8301) on the container match the order details.[1]
Storage
-
Store this compound powder at -20°C for up to 3 years.[1]
-
For stock solutions, store at -80°C for up to 1 year, or at -20°C for up to 1 month.[1]
-
Keep the container tightly sealed in a dry and well-ventilated place.
Preparation of Stock Solutions
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.
-
Wear all recommended PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder.
-
Slowly add the recommended solvent (e.g., DMSO) to the powder to the desired concentration. Selleck Chemicals provides a solubility calculator on their product page for assistance.
Use in Experiments
-
When using this compound in cell-based assays or other experiments, always wear appropriate PPE.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps in the safe handling of this compound, from receiving the compound to its final disposal.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe working environment when handling the potent MCT inhibitor, this compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
